Etiocholanolone-d2
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H30O2 |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1/i6D2 |
InChI Key |
QGXBDMJGAMFCBF-KTZVCPHJSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2(C1=O)C)C)O)[2H] |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Etiocholanolone-d2 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Etiocholanolone-d2, a deuterium-labeled steroid primarily utilized as an internal standard in quantitative mass spectrometry-based research. This document details its properties, its principal application in steroid profiling, and comprehensive experimental methodologies.
Introduction to this compound
Etiocholanolone is a naturally occurring, androgenically inactive metabolite of testosterone and androstenedione.[1] Its deuterated isotopologue, this compound, is a synthetic compound where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[2][3]
The primary use of this compound in research is as an internal standard for the accurate quantification of endogenous etiocholanolone and other related steroids in biological matrices such as urine and serum.[3][4] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise correction for sample loss and ionization variability.
Core Properties and Quantitative Data
The key physicochemical properties of Etiocholanolone are summarized below. The mass spectrometry data provided is for the closely related Etiocholanolone-d5, which exhibits a fragmentation pattern analogous to this compound and is commonly used in steroid panels.
| Property | Data | Reference |
| Chemical Formula | C₁₉H₂₈D₂O₂ | |
| Molecular Weight | 292.45 g/mol | |
| Synonyms | 5β-Androsterone-d2, 3α-Etiocholanolone-d2 | |
| Primary Application | Internal Standard for Mass Spectrometry | |
| Precursor Ion (Q1) m/z | Value for d5 variant: 296.3 | |
| Product Ion (Q3) m/z | Value for d5 variant: 262.3 | |
| Collision Energy (CE) | Dependent on the mass spectrometer used. | |
| Typical Retention Time | Highly dependent on chromatographic conditions. Example: 16.3 min |
Experimental Protocol: Quantification of Urinary Steroids using this compound
This section outlines a representative experimental protocol for the quantification of etiocholanolone in human urine using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Etiocholanolone analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (pH 6.5)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample, add a known concentration of this compound solution in methanol.
-
Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 10 µL of β-glucuronidase solution to the urine sample. Incubate at 37°C for at least 2 hours to deconjugate the steroid glucuronides.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step. For example, 45% B held for 1 min, ramped to 80% B over 7.5 min, then to 98% B, and finally returned to 45% B.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etiocholanolone: Monitor the transition from its precursor ion (Q1) to a specific product ion (Q3).
-
This compound: Monitor the transition from its unique precursor ion (Q1) to its corresponding product ion (Q3).
-
-
Instrument Parameters: Optimize source and gas parameters (e.g., ion spray voltage, temperature, curtain gas, collision gas) according to the specific instrument manufacturer's guidelines.
-
Data Analysis
Quantify the amount of etiocholanolone in the sample by calculating the peak area ratio of the endogenous etiocholanolone to the this compound internal standard. This ratio is then compared to a calibration curve constructed using known concentrations of the etiocholanolone analytical standard.
Visualizations
Signaling Pathway
Etiocholanolone is a downstream metabolite in the testosterone metabolism pathway.
Experimental Workflow
The following diagram illustrates the typical workflow for quantifying urinary steroids using a deuterated internal standard.
Logical Relationship
The use of an internal standard is based on a ratiometric approach to ensure accurate quantification.
References
Etiocholanolone-d2 chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Etiocholanolone-d2. It includes detailed experimental protocols and a visualization of a key signaling pathway, designed to support research and development activities in the fields of endocrinology, neuropharmacology, and immunology.
Chemical Structure and Properties
This compound is the deuterated form of etiocholanolone, an endogenous steroid metabolite of testosterone.[1] The "-d2" designation indicates the presence of two deuterium atoms, which are typically introduced to serve as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis, providing higher accuracy and precision. While the exact positions of the deuterium atoms can vary depending on the synthesis method, they are commonly located on the steroid backbone. The molecular formula for this compound is C19H28D2O2.
Table 1: Physicochemical Properties of Etiocholanolone and this compound
| Property | Etiocholanolone | This compound | Source |
| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | (3R,5R,8R,9S,10S,13S,14S)-3-Hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one-d2 | [2] |
| Synonyms | 5β-Androsterone, 3α-Hydroxy-5β-androstan-17-one | 5β-Androsterone-d2 | [2] |
| CAS Number | 53-42-9 | 2687960-82-1 | [2][3] |
| Molecular Formula | C19H30O2 | C19H28D2O2 | |
| Molecular Weight | 290.44 g/mol | 292.45 g/mol | (Calculated for d2) |
| Melting Point | 148-150 °C | Not specified | |
| Boiling Point | 413.1±45.0 °C at 760 mmHg | Not specified | |
| Density | 1.1±0.1 g/cm3 | Not specified | |
| Solubility | DMSO: 100 mg/mL (344.31 mM) | Not specified | |
| logP | 3.7 | Not specified |
Biological Activity and Signaling Pathways
Etiocholanolone is a biologically active steroid with diverse physiological effects. It is known to have anticonvulsant properties, acting as a positive allosteric modulator of the GABAA receptor. Furthermore, it is recognized for its pyrogenic (fever-inducing) and immunostimulatory activities.
A significant and recently elucidated signaling pathway involves the activation of the pyrin inflammasome. Etiocholanolone can directly activate the pyrin inflammasome, a key component of the innate immune system, leading to the production of pro-inflammatory cytokines. This activation is implicated in the "steroid fever" phenomenon and may play a role in autoinflammatory diseases.
Pyrin Inflammasome Activation Pathway
Etiocholanolone acts as a specific activator of the second step in the two-step pyrin inflammasome activation process. This activation is dependent on the B30.2 domain of the pyrin protein and occurs without the inhibition of RhoA GTPases, which is a canonical trigger for pyrin activation. High concentrations of etiocholanolone can lead to the full activation of the pyrin inflammasome, resulting in the cleavage of pro-caspase-1 to active caspase-1. Active caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, pyroptotic cell death, and the release of mature inflammatory cytokines IL-1β and IL-18.
Caption: Etiocholanolone-mediated activation of the pyrin inflammasome.
Experimental Protocols
This section provides detailed methodologies for the synthesis of deuterated etiocholanolone and its quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthesis of this compound
The following is a general protocol for the base-catalyzed deuteration of a ketosteroid, which can be adapted for the synthesis of this compound.
Materials:
-
Etiocholanolone
-
Deuterated methanol (Methanol-d4)
-
Sodium methoxide
-
Deuterated hydrochloric acid (DCl in D2O)
-
Deuterated water (D2O)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve etiocholanolone in deuterated methanol (Methanol-d4).
-
Reaction Initiation: Add a catalytic amount of a base, such as sodium methoxide, to the solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis to check for the incorporation of deuterium.
-
Quenching: Once the desired level of deuteration is achieved, cool the reaction mixture in an ice bath and neutralize the base by slowly adding a deuterated acid, such as DCl in D2O.
-
Extraction: Extract the product using a water-immiscible organic solvent like dichloromethane. Wash the organic layer with deuterated water (D2O) to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4). Filter the solution and concentrate the solvent under reduced pressure to obtain the crude deuterated product.
-
Purification: Purify the crude this compound using flash column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC.
-
Characterization: Confirm the structure and determine the percentage of deuterium incorporation using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Quantitative Analysis by LC-MS/MS
This protocol describes a method for the simultaneous quantification of etiocholanolone and other steroids in serum samples. This compound would be used as the internal standard.
Sample Preparation (Solid Phase Extraction):
-
Sample Pre-treatment: To 200 µL of serum, add 25 µL of an internal standard mix containing this compound. Dilute the sample with 200 µL of 2% phosphoric acid and agitate for 15 minutes.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of 2% phosphoric acid.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash solution could be a mixture of water and a small percentage of organic solvent.
-
Elution: Elute the analytes from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50 °C. Reconstitute the residue in 100 µL of a methanol/water (1:1, v/v) solution.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for steroid analysis.
-
Mobile Phase: A gradient elution with two mobile phases is typically employed. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions for both etiocholanolone and this compound should be optimized.
Workflow Diagram for LC-MS/MS Analysis:
Caption: Workflow for the quantitative analysis of etiocholanolone.
References
Etiocholanolone-d2: A Technical Guide to its Metabolism and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etiocholanolone, an endogenous 17-ketosteroid, is a key metabolite of testosterone and androstenedione. Its biological significance extends beyond its role as a simple catabolite; it is a pyrogenic agent, an immunomodulator, and a neurosteroid. The introduction of a deuterium label (d2) into the etiocholanolone molecule offers a powerful tool for metabolic and pharmacokinetic studies, leveraging the kinetic isotope effect to probe enzymatic pathways and potentially alter its metabolic fate. This technical guide provides an in-depth overview of the metabolism and biological significance of etiocholanolone, with a special focus on the implications of deuterium substitution. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic and signaling pathways.
Introduction
Etiocholanolone, chemically known as 3α-hydroxy-5β-androstan-17-one, is a stereoisomer of androsterone, differing in the configuration at the C5 position.[1] It is formed primarily in the liver from the metabolism of androgens via the 5β-reductase pathway.[2] While hormonally inactive in the classical sense, etiocholanolone exhibits distinct biological activities, including the induction of fever ("etiocholanolone fever"), stimulation of leukocytosis, and modulation of the immune and central nervous systems.[1]
The use of isotopically labeled compounds, such as etiocholanolone-d2, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The replacement of hydrogen with deuterium can significantly alter the rate of metabolic reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This "kinetic isotope effect" can lead to a slower metabolism of the deuterated compound, resulting in a longer half-life and increased exposure. This guide will explore the known metabolic pathways and biological actions of etiocholanolone and discuss the anticipated impact of deuterium labeling.
Metabolism of Etiocholanolone
The metabolic pathway of etiocholanolone originates from adrenal and gonadal androgens, primarily testosterone and androstenedione.[3][4] The key enzymatic step differentiating its formation from that of its 5α-isomer, androsterone, is the reduction of the double bond in the A ring of the steroid nucleus by 5β-reductase.
Metabolic Pathway
The metabolic conversion of testosterone to etiocholanolone involves a series of enzymatic reactions, primarily occurring in the liver. The key steps are outlined below.
Quantitative Data and the Impact of Deuteration
Table 1: Pharmacokinetic and Excretion Data for Etiocholanolone
| Parameter | Value | Species | Reference |
| Plasma Half-life (unconjugated) | ~20 minutes | Human | |
| Urinary Excretion | Almost quantitative within a few hours | Human | |
| Normal Urinary Excretion (male) | 400 - 1500 ng/mg creatinine | Human | |
| Normal Urinary Excretion (female) | 200 - 1000 ng/mg creatinine | Human | |
| Urinary Excretion after Androstenedione (100mg t.i.d. for 28 days) | 11,329 +/- 2,656 ng/ml | Human |
Note: The provided urinary excretion values are for total etiocholanolone (conjugated and unconjugated) as typically measured after hydrolysis.
Biological Significance
Etiocholanolone is not merely an inert metabolite. It possesses distinct biological activities that have been the subject of research for decades.
Pyrogenic Activity and Pyrin Inflammasome Activation
One of the most well-documented effects of etiocholanolone is its ability to induce fever, a phenomenon termed "etiocholanolone fever". This is not a direct effect on the hypothalamic thermoregulatory center, but rather a consequence of its interaction with immune cells. Etiocholanolone stimulates leukocytes, particularly monocytes and macrophages, to release endogenous pyrogens, now known to be inflammatory cytokines such as Interleukin-1 (IL-1).
Recent studies have elucidated the molecular mechanism underlying this pyrogenic effect, demonstrating that etiocholanolone directly activates the pyrin inflammasome. The pyrin inflammasome is a component of the innate immune system that, upon activation, leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β into its active, secreted form.
Immunomodulatory Effects
Beyond its pyrogenic activity, etiocholanolone has broader immunomodulatory effects. It has been shown to cause leukocytosis, an increase in the number of white blood cells. This immunostimulatory property has led to its investigation for use in evaluating bone marrow performance and as an adjuvant in certain neoplastic diseases.
Neurosteroid Activity: GABA-A Receptor Modulation
Etiocholanolone is also classified as an inhibitory androstane neurosteroid. It acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing the action of GABA, etiocholanolone can produce anticonvulsant effects. Interestingly, the unnatural enantiomer of etiocholanolone has been found to be a more potent modulator of the GABA-A receptor.
Experimental Protocols
The analysis of etiocholanolone and its deuterated analogue typically involves chromatographic separation coupled with mass spectrometric detection. Below are generalized protocols for the analysis of etiocholanolone in biological matrices and for in vitro metabolism studies.
Urinary Etiocholanolone Analysis by GC-MS
This protocol outlines a general procedure for the quantification of etiocholanolone in urine.
1. Sample Preparation:
- To 1 mL of urine, add an internal standard (e.g., d3-testosterone).
- Perform enzymatic hydrolysis of glucuronide and sulfate conjugates using β-glucuronidase/arylsulfatase.
- Extract the free steroids using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
- To the dried extract, add a derivatizing agent to create volatile esters suitable for GC analysis. A common method is to form methyloxime-trimethylsilyl (MO-TMS) ethers.
3. GC-MS Analysis:
- Gas Chromatograph (GC): Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).
- Injection: Inject the derivatized sample into the GC.
- Temperature Program: Employ a temperature gradient to achieve separation of the steroid metabolites.
- Mass Spectrometer (MS): Operate the MS in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring for characteristic ions of the etiocholanolone derivative and the internal standard.
4. Quantification:
- Generate a calibration curve using known concentrations of etiocholanolone standard.
- Calculate the concentration of etiocholanolone in the urine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Urine [label="Urine Sample", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Hydrolysis [label="Enzymatic Hydrolysis"];
Extraction [label="Solid-Phase or Liquid-Liquid Extraction"];
Derivatization [label="Derivatization (e.g., MO-TMS)"];
GCMS [label="GC-MS Analysis (SIM)"];
Quantification [label="Quantification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Urine -> Hydrolysis;
Hydrolysis -> Extraction;
Extraction -> Derivatization;
Derivatization -> GCMS;
GCMS -> Quantification;
}
In Vitro Metabolism using Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of this compound.
1. Incubation:
- Prepare an incubation mixture containing:
- Liver microsomes (human or other species of interest).
- This compound (at a specified concentration).
- Phosphate buffer (to maintain pH).
- Pre-incubate the mixture at 37°C.
- Initiate the metabolic reaction by adding a cofactor regenerating system (e.g., NADPH).
- Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Reaction Quenching:
- Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
3. Sample Processing:
- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new tube and evaporate to dryness.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatograph (LC): Use a reverse-phase column (e.g., C18) to separate the parent compound from its metabolites.
- Mass Spectrometer (MS/MS): Operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.
5. Data Analysis:
- Plot the percentage of remaining this compound against time.
- From this data, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
- Compare these values to those obtained for non-deuterated etiocholanolone to determine the kinetic isotope effect.
Incubation [label="Incubation with Liver Microsomes and NADPH"];
Quenching [label="Reaction Quenching"];
Processing [label="Sample Processing"];
LCMS [label="LC-MS/MS Analysis (MRM)"];
Analysis [label="Data Analysis (t½, CLint)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Incubation -> Quenching;
Quenching -> Processing;
Processing -> LCMS;
LCMS -> Analysis;
}
GABA-A Receptor Binding Assay
This protocol describes a general method to assess the binding of etiocholanolone to the GABA-A receptor.
1. Membrane Preparation:
- Homogenize rat brain tissue in a suitable buffer.
- Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing GABA-A receptors.
- Resuspend the final pellet in a binding buffer.
2. Binding Assay:
- In a multi-well plate, combine:
- The prepared membrane fraction.
- A radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol).
- Varying concentrations of etiocholanolone or this compound.
- For non-specific binding, include a high concentration of a known GABA-A agonist (e.g., GABA).
- Incubate the plate to allow for binding to reach equilibrium.
3. Termination and Detection:
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
- Quantify the radioactivity retained on the filters using liquid scintillation counting.
4. Data Analysis:
- Calculate the specific binding at each concentration of etiocholanolone.
- Determine the IC50 value (the concentration of etiocholanolone that inhibits 50% of the specific binding of the radioligand) to assess its binding affinity.
Conclusion
Etiocholanolone is a biologically active steroid metabolite with significant effects on the immune and central nervous systems. Its pyrogenic properties are mediated through the activation of the pyrin inflammasome, while its neurosteroid effects are due to the positive allosteric modulation of the GABA-A receptor. The use of deuterated etiocholanolone (this compound) provides a valuable tool for researchers to investigate its metabolism and pharmacokinetics in detail. While specific quantitative data for this compound is currently limited, the principles of the kinetic isotope effect suggest that it will exhibit a slower rate of metabolism compared to its non-deuterated counterpart. The experimental protocols provided in this guide offer a starting point for researchers to further explore the metabolism and biological significance of this intriguing endogenous steroid and its deuterated analogues. Further research is warranted to quantify the precise impact of deuteration on the pharmacokinetics and biological activity of etiocholanolone.
References
The Pivotal Role of Deuterated Steroids in Advancing Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic studies and drug development, understanding the precise fate of steroid molecules is paramount. Deuterated steroids, stable isotope-labeled analogs of their natural counterparts, have emerged as indispensable tools, offering unparalleled accuracy and insight into complex biological processes. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated steroids in metabolic research, empowering scientists to harness their full potential.
The Fundamental Advantage: The Kinetic Isotope Effect (KIE)
The cornerstone of the utility of deuterated steroids in metabolic studies is the Kinetic Isotope Effect (KIE). The substitution of a hydrogen (¹H) atom with its heavier isotope, deuterium (²H), results in a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly subtle alteration has profound consequences for metabolic pathways.
Enzymatic reactions, particularly those catalyzed by the cytochrome P450 (CYP450) family of enzymes, often involve the cleavage of C-H bonds as a rate-limiting step. The increased strength of the C-D bond makes it more difficult for these enzymes to break, leading to a slower rate of metabolism for the deuterated molecule. This phenomenon allows researchers to:
-
Elucidate Metabolic Pathways: By observing how deuteration at specific positions alters the metabolic profile of a steroid, researchers can identify the primary sites of enzymatic attack and map out complex metabolic pathways.
-
Enhance Pharmacokinetic Profiles: Slowing down metabolism can lead to a longer biological half-life, increased systemic exposure (Area Under the Curve - AUC), and potentially a reduced dosing frequency for therapeutic steroid analogs.[1][2][3]
-
Mitigate Toxicity: In some instances, rapid metabolism can lead to the formation of toxic metabolites. By retarding this process, deuteration can shift the metabolic pathway towards less harmful byproducts, improving the safety profile of a drug candidate.[2]
-
Improve Bioavailability: For orally administered steroids that undergo significant first-pass metabolism in the liver, deuteration can increase the amount of the active compound that reaches systemic circulation.
Key Applications of Deuterated Steroids in Metabolic Studies
The unique properties of deuterated steroids have led to their widespread adoption in a variety of research and clinical applications.
Gold Standard Internal Standards for Mass Spectrometry
Perhaps the most ubiquitous application of deuterated steroids is their use as internal standards in quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] Because deuterated steroids are chemically identical to their endogenous counterparts, they co-elute during chromatography and experience the same ionization effects in the mass spectrometer. However, their increased mass allows them to be distinguished from the unlabeled analyte. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of steroid levels in biological matrices such as plasma, urine, and tissue homogenates.
Probing Enzyme Mechanisms and Kinetics
The KIE provides a powerful tool for investigating the mechanisms of steroid-metabolizing enzymes. By comparing the rate of metabolism of a deuterated steroid to its non-deuterated version, researchers can determine if C-H bond cleavage is a rate-determining step in the reaction. This information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.
In Vivo Metabolic Fate and Pharmacokinetic Studies
Administering a deuterated steroid to a living organism allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. By analyzing biological samples over time using LC-MS/MS, researchers can quantify the parent compound and its various metabolites, providing a comprehensive picture of its in vivo behavior. This is invaluable in preclinical and clinical drug development for determining pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Quantitative Data Presentation
The impact of deuteration on the metabolic stability and pharmacokinetic parameters of steroids can be significant. The following tables summarize key quantitative data, highlighting the advantages of using deuterated analogs.
Table 1: Improved Metabolic Stability of a Deuterated Steroid in Human Liver Microsomes
| Compound | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Non-deuterated Steroid X | 15 | 46.2 |
| Deuterated Steroid X | 45 | 15.4 |
| Fold Improvement | 3.0 | 3.0 |
This table illustrates a hypothetical but representative example of the increased metabolic stability observed with deuteration.
Table 2: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Enzalutamide in Rats
| Parameter | Enzalutamide | d3-Enzalutamide | Fold Change |
| Cmax (ng/mL) | 1500 | 2025 | 1.35 |
| AUC₀₋t (ng*h/mL) | 30000 | 60600 | 2.02 |
| M2 (N-desmethyl metabolite) Exposure | High | 8-fold Lower | 0.125 |
This data demonstrates the significant increase in drug exposure and reduction in the formation of a major metabolite for a deuterated analog.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in metabolic studies. Below are methodologies for key experiments involving deuterated steroids.
Protocol for Steroid Analysis using LC-MS/MS with a Deuterated Internal Standard
Objective: To accurately quantify the concentration of an endogenous steroid (e.g., Testosterone) in human plasma.
Materials:
-
Human plasma samples
-
Deuterated testosterone (e.g., Testosterone-d3) as an internal standard (IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the deuterated testosterone internal standard solution (at a known concentration).
-
Add 500 µL of ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable gradient elution on the C18 column.
-
Detect and quantify the analyte and IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the analyte in the unknown samples by comparing their peak area ratios to a calibration curve prepared with known concentrations of the non-deuterated steroid and a constant concentration of the deuterated internal standard.
-
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of a deuterated steroid compared to its non-deuterated analog.
Materials:
-
Deuterated and non-deuterated test steroids
-
Pooled human liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for analytical quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the test steroid (deuterated or non-deuterated) to the pre-warmed reaction mixture to initiate the metabolic reaction. The final substrate concentration is typically 1 µM.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold ACN containing an internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent steroid remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) as (k / microsomal protein concentration).
-
Visualizing Metabolic Pathways and Workflows
Diagrammatic representations are crucial for understanding complex biological and experimental processes. The following diagrams, generated using the DOT language, illustrate key concepts in steroid metabolism and experimental design.
Caption: Simplified overview of the major steroid biosynthesis pathways.
Caption: Experimental workflow for steroid quantification using a deuterated internal standard.
Caption: The Kinetic Isotope Effect slows the metabolism of deuterated steroids.
Conclusion
Deuterated steroids are far more than simple labeled compounds; they are sophisticated tools that provide a deeper understanding of steroid metabolism and pharmacokinetics. From ensuring the accuracy of quantitative bioanalysis to enabling the rational design of safer and more effective drugs, their role in modern metabolic research is both foundational and continually expanding. The methodologies and principles outlined in this guide serve as a starting point for researchers looking to leverage the power of deuterated steroids to advance their scientific endeavors. As analytical technologies continue to evolve, the applications for these versatile molecules will undoubtedly continue to grow, further solidifying their indispensable role in the fields of endocrinology, pharmacology, and drug development.
References
Physical and chemical properties of Etiocholanolone-d2.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Etiocholanolone-d2, a deuterated analog of the endogenous steroid metabolite, etiocholanolone. This document is intended to serve as a comprehensive resource, summarizing key data, outlining relevant experimental protocols, and visualizing associated biological pathways to support research and development efforts.
Core Physical and Chemical Properties
This compound is the deuterium-labeled form of etiocholanolone, a significant metabolite of testosterone and androstenedione.[1] The introduction of deuterium atoms provides a valuable tool for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated counterpart, Etiocholanolone.
| Property | This compound | Etiocholanolone |
| Molecular Formula | C₁₉H₂₈D₂O₂ | C₁₉H₃₀O₂[2] |
| Molecular Weight | 292.45 g/mol [1] | 290.44 g/mol [2] |
| CAS Number | 2687960-82-1[1] | 53-42-9 |
| Melting Point | Data not available | 152 - 154 °C |
| Boiling Point | Data not available | 413.1 ± 45.0 °C at 760 mmHg |
| Solubility | 10 mM in DMSO | Chloroform: 10 mg/mL |
| Appearance | Solid | White to off-white solid |
| SMILES | C[C@@]12[C@]3([H])--INVALID-LINK--O">C@([H])[C@@]4([H])--INVALID-LINK--(C(C([2H])([2H])C4)=O)C | C[C@]12CC--INVALID-LINK--O |
Biological Context and Signaling Pathways
Etiocholanolone is an endogenous 17-ketosteroid produced from the metabolism of testosterone. It is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA-A receptor, which contributes to its anticonvulsant effects.
Metabolic Pathway of Etiocholanolone
Etiocholanolone is a downstream metabolite in the androgenic pathway, primarily formed from androstenedione. The metabolic conversion involves a series of enzymatic reactions.
Interaction with GABA-A Receptor
Etiocholanolone allosterically modulates the GABA-A receptor, enhancing the action of the inhibitory neurotransmitter GABA. This interaction is a key mechanism behind its neuroactive properties.
Experimental Protocols
The unique properties of this compound make it particularly useful in quantitative analytical methods. Below are generalized experimental workflows for its use.
General Workflow for Quantification in Biological Samples
The quantification of etiocholanolone and its deuterated analog in biological matrices like urine typically involves sample preparation followed by instrumental analysis.
Methodologies for Key Experiments
Sample Preparation:
-
Enzymatic Hydrolysis: To measure total etiocholanolone, conjugated forms (glucuronides and sulfates) are cleaved. This is typically achieved by incubating the sample with β-glucuronidase and arylsulfatase.
-
Extraction: Solid-phase extraction (SPE) with a C18 sorbent is a common method for isolating steroids from urine. Liquid-liquid extraction (LLE) with solvents like diethyl ether can also be employed.
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, steroids are often derivatized to increase their volatility and improve chromatographic performance. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for steroid profiling. The separation is achieved on a capillary column, and detection is performed by a mass spectrometer, which provides high selectivity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing conjugated steroids directly, sometimes without the need for derivatization. It provides excellent sensitivity and specificity through multiple reaction monitoring (MRM).
Synthesis of Deuterated Steroids: While a specific, detailed protocol for the synthesis of this compound is not readily available in the public domain, general methods for the preparation of deuterated steroids often involve:
-
Selection of a suitable starting material: This could be a precursor of etiocholanolone.
-
Introduction of deuterium atoms: This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent (e.g., lithium aluminum deuteride) or by exchange reactions in the presence of a deuterium source like D₂O.
-
Purification: The final product is purified using chromatographic techniques to ensure high isotopic and chemical purity.
Spectral Data
While specific spectral data for this compound is limited, the data for the parent compound, Etiocholanolone, provides a strong reference.
-
Mass Spectrometry (MS): The mass spectrum of the acetyl derivative of etiocholanolone shows characteristic fragmentation patterns that can be used for its identification. For this compound, the molecular ion and key fragments would be shifted by +2 Da, allowing for its differentiation from the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra for etiocholanolone have been reported and are used for structural elucidation. In the ¹H NMR spectrum of this compound, the signals corresponding to the positions of deuterium substitution would be absent or significantly reduced in intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum of etiocholanolone exhibits characteristic absorption bands for the hydroxyl and carbonyl functional groups. The spectrum of the deuterated analog is expected to be very similar, with potential subtle shifts in vibrational frequencies involving the C-D bonds.
This guide provides a foundational understanding of this compound for its application in scientific research. For specific experimental applications, further method development and validation will be necessary.
References
Commercial Sourcing and Technical Applications of High-Purity Etiocholanolone-d2: A Guide for Researchers
For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for the accurate quantification of endogenous molecules in complex biological matrices. This technical guide provides an in-depth overview of the commercial availability of Etiocholanolone-d2, its technical specifications, and detailed methodologies for its use in analytical applications.
Commercial Availability of High-Purity this compound
Technical Data and Specifications
Given that this compound is typically synthesized on request, a standard certificate of analysis is not publicly available. However, based on the analysis of a closely related compound, Etiocholanolone-d4, from a reputable supplier, the expected technical specifications for high-purity this compound are presented below. These tables summarize the anticipated chemical and isotopic purity data that a researcher should expect to receive with their custom-synthesized product.
Table 1: Chemical and Physical Properties of this compound (Representative Data)
| Property | Value |
| Chemical Name | (3α,5β)-3-Hydroxyandrostan-17-one-d2 |
| Synonyms | 5β-Androsterone-d2, 3α-Etiocholanolone-d2 |
| Molecular Formula | C₁₉H₂₈D₂O₂ |
| Molecular Weight | 292.48 |
| CAS Number | 2687960-82-1 |
| Appearance | White to Off-White Solid |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Storage Conditions | -20°C, Inert atmosphere |
Table 2: Quality Control Specifications for High-Purity this compound (Representative Data)
| Test | Specification | Representative Result |
| Chemical Purity (HPLC) | >95% | >99% |
| NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms |
| Isotopic Purity | >95% | >98% |
| Isotopic Distribution | d2 > 95% | d0: <0.1%, d1: <2%, d2: >98% |
Experimental Protocols: Use of this compound as an Internal Standard
This compound is an ideal internal standard for the quantification of endogenous etiocholanolone in biological samples, such as urine and serum, using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Urinary Steroids using GC-MS/MS with a Deuterated Internal Standard
This protocol outlines a typical workflow for the analysis of etiocholanolone in human urine.
3.1.1. Materials and Reagents
-
Human urine samples
-
This compound (Internal Standard)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS/MS system
3.1.2. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine, add a known concentration of this compound solution.
-
Enzymatic Hydrolysis: Add 500 µL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C overnight (approximately 16 hours) to deconjugate glucuronidated and sulfated steroids.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Dry the cartridge under vacuum.
-
Elute the steroids with 1 mL of methanol or acetonitrile.[1]
-
-
Evaporation and Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent and add the derivatization agent (e.g., MSTFA). Heat to form trimethylsilyl (TMS) derivatives for improved GC volatility and ionization.[2]
-
3.1.3. GC-MS/MS Analysis
-
Gas Chromatography: Utilize a capillary column suitable for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a gradient to ensure separation of the various steroid metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both endogenous etiocholanolone and the this compound internal standard to ensure high selectivity and sensitivity.
-
Quantification: The concentration of endogenous etiocholanolone is determined by calculating the ratio of the peak area of the analyte to the peak area of the known concentration of the this compound internal standard.
Signaling Pathways and Logical Workflows
Metabolic Pathway of Testosterone to Etiocholanolone
Etiocholanolone is a key downstream metabolite of testosterone. The metabolic conversion involves a series of enzymatic steps primarily occurring in the liver. Understanding this pathway is crucial for interpreting the physiological significance of measured etiocholanolone levels.
References
Etiocholanolone-d2: A Technical Overview for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Etiocholanolone-d2, a deuterated analog of the endogenous steroid metabolite, etiocholanolone. This document is intended for researchers, scientists, and professionals in drug development, offering core chemical information, relevant biological pathways, and experimental insights.
Core Compound Data
This compound is the deuterium-labeled form of etiocholanolone, a metabolite of testosterone. The inclusion of deuterium isotopes provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in mass spectrometry-based analyses.
| Identifier | Value | Source |
| CAS Number | 2687960-82-1 | N/A |
| Molecular Formula | C₁₉H₂₈D₂O₂ | N/A |
Metabolic Pathway of Etiocholanolone
Etiocholanolone is a product of androgen metabolism. The metabolic pathway involves the conversion of androstenedione to etiocholanolone, which can be further metabolized to etiocholanolone glucuronide for excretion.[1] The key enzymes in this pathway include 3-oxo-5-beta-steroid 4-dehydrogenase and aldo-keto reductase family 1 member C4.[1]
Biological Activity: Modulation of GABAa Receptors
Etiocholanolone is recognized as a neurosteroid that acts as a positive allosteric modulator of the GABAa receptor.[2][3] This modulation enhances the effect of the neurotransmitter GABA, leading to a calming or sedative effect. The interaction of neurosteroids with the GABAa receptor is a key area of research in neuroscience and pharmacology.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, general methodologies for the synthesis of deuterated steroids and the study of neurosteroid effects on GABAa receptors can be adapted.
General Synthesis of Deuterated Steroids
The synthesis of deuterated steroids often involves a multi-step process. A common approach for introducing deuterium atoms includes the reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride, followed by further chemical modifications.
In Vitro Analysis of GABAa Receptor Modulation
The modulatory effects of etiocholanolone and its analogs on GABAa receptors can be investigated using various in vitro techniques. A common method involves the expression of recombinant GABAa receptors in Xenopus oocytes or mammalian cell lines, followed by electrophysiological measurements, such as two-electrode voltage clamp or patch-clamp recordings.[4]
Experimental Workflow for GABAa Receptor Modulation Study
Quantitative Data
Conclusion
This compound serves as a valuable research tool for studying steroid metabolism and neurosteroid function. Its stable isotope labeling allows for precise quantification and tracing in complex biological systems. While specific experimental data for the deuterated form is limited, the established knowledge of etiocholanolone's metabolic pathways and its role as a GABAa receptor modulator provides a strong foundation for future research. The experimental approaches outlined in this guide can be employed to further elucidate the specific properties of this compound.
References
- 1. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Mechanism of Enantioselective Neurosteroid Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of GABA(A) receptor function by neuroactive steroids: evidence for heterogeneity of steroid sensitivity of recombinant GABA(A) receptor isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurosteroid and immunomodulatory activities of Etiocholanolone.
An In-depth Technical Guide on the Neurosteroid and Immunomodulatory Activities of Etiocholanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etiocholanolone, an endogenous 17-ketosteroid, is a primary metabolite of testosterone.[1][2] Beyond its role in androgen metabolism, etiocholanolone exhibits significant biological activities as both a neurosteroid and an immunomodulatory agent.[1][3] As a neurosteroid, it functions as a positive allosteric modulator of the GABA-A receptor, possessing anticonvulsant properties.[1] In the immune system, it is recognized as a pyrogenic steroid that can induce fever, leukocytosis, and immunostimulation through the activation of the pyrin inflammasome. This guide provides a comprehensive technical overview of the dual activities of etiocholanolone, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development.
Neurosteroid Activities of Etiocholanolone
Etiocholanolone is classified as an inhibitory androstane neurosteroid. Its primary mechanism of action in the central nervous system is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.
Mechanism of Action: GABA-A Receptor Modulation
Neurosteroids like etiocholanolone bind to specific allosteric sites on the GABA-A receptor complex, distinct from the binding sites for GABA, benzodiazepines, or barbiturates. This binding potentiates the receptor's response to GABA. The potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, resulting in reduced neuronal excitability and overall central nervous system inhibition. This mechanism is the foundation for etiocholanolone's anticonvulsant effects.
Quantitative Data: Anticonvulsant Potency
Studies have demonstrated the anticonvulsant effects of etiocholanolone in various seizure models. Interestingly, the unnatural enantiomer of etiocholanolone (ent-etiocholanolone) has been shown to be significantly more potent and to have a longer duration of action than the naturally occurring form. This enhanced potency and improved pharmacokinetic profile suggest that synthetic analogs could have greater therapeutic potential.
| Compound | Seizure Model | ED₅₀ (mg/kg) |
| Etiocholanolone (Natural) | 6-Hz Test | 57.6 |
| Pentylenetetrazole (PTZ) Test | 109.1 | |
| ent-Etiocholanolone (Unnatural) | 6-Hz Test | 11.8 |
| Pentylenetetrazole (PTZ) Test | 20.4 |
Immunomodulatory Activities of Etiocholanolone
Etiocholanolone is a well-documented immunomodulatory agent, primarily known for its pyrogenic (fever-inducing) properties. This effect, sometimes referred to as "etiocholanolone fever," is mediated by the activation of the innate immune system.
Mechanism of Action: Pyrin Inflammasome Activation
Etiocholanolone acts as a potent activator of the pyrin inflammasome. The pyrin inflammasome is a multi-protein complex in myeloid cells that responds to pathogen- and host-derived danger signals. Etiocholanolone is thought to trigger a conformational change in the pyrin protein, leading to the assembly of the inflammasome complex. This assembly facilitates the auto-activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, biologically active forms. The release of mature IL-1β is a key event in initiating the febrile and inflammatory response.
Quantitative Data: Inflammasome Activation
The ability of etiocholanolone to activate the pyrin inflammasome has been quantified in cellular models. These studies confirm its role as a specific and potent trigger, leading to downstream inflammatory events like cytokine release and pyroptotic cell death.
| Parameter | Cell Line | Value |
| EC₅₀ for Cell Death | U937 cells expressing p.S242R MEFV | 6.9 μM |
Experimental Protocols
Reproducing the findings related to etiocholanolone's activities requires specific and well-controlled experimental designs. Below are detailed methodologies for key experiments.
General Experimental Workflow (In Vitro)
The following diagram outlines a typical workflow for assessing the bioactivity of etiocholanolone in a cell-based assay, such as measuring cytokine release or cytotoxicity.
Protocol: Pyrin Inflammasome Activation Assay
This protocol is adapted from studies identifying etiocholanolone as an inflammasome activator.
-
Cell Culture: Culture human monocytic U937 cells stably expressing the gene of interest (e.g., wild-type or mutant MEFV, the gene encoding pyrin). Maintain cells in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed 50,000 cells per well in a 96-well plate. If using an inducible expression system, add the inducing agent (e.g., doxycycline) 16-24 hours prior to the experiment.
-
Compound Preparation: Prepare a stock solution of etiocholanolone in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the diluted etiocholanolone or vehicle control to the appropriate wells. Include a positive control known to activate the inflammasome (e.g., TcdA toxin).
-
Incubation: Incubate the plate for a specified time (e.g., 90 minutes to 3 hours) at 37°C and 5% CO₂.
-
Endpoint Measurement:
-
Cell Death: Add propidium iodide (PI) to each well. PI is a fluorescent dye that enters cells with compromised membranes. Measure fluorescence using a plate reader to quantify cell death.
-
IL-1β Release: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.
-
Protocol: Anticonvulsant Activity Assessment (6-Hz Seizure Model)
This protocol is a standard method for screening compounds with potential anticonvulsant activity.
-
Animals: Use adult male mice (e.g., Swiss-Webster strain), housed under standard laboratory conditions with free access to food and water. Allow animals to acclimate for at least one week before testing.
-
Compound Administration: Prepare etiocholanolone in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin). Administer the compound or vehicle control via intraperitoneal (i.p.) injection at various doses to different groups of mice.
-
Time to Peak Effect: Determine the time of peak effect by testing groups of animals at different time points after drug administration (e.g., 15, 30, 60, 120 minutes).
-
Seizure Induction: At the predetermined time of peak effect, induce seizures by delivering a low-frequency (6 Hz) electrical stimulus of a specific intensity (e.g., 32 mA for 0.2 ms) through corneal electrodes.
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb clonus and Straub tail.
-
Data Analysis: A mouse is considered "protected" if it does not exhibit the characteristic seizure. Calculate the ED₅₀—the dose at which 50% of the animals are protected from the seizure—using probit analysis.
Conclusion and Future Directions
Etiocholanolone is a fascinating endogenous steroid with distinct and potent activities in both the nervous and immune systems. Its ability to positively modulate GABA-A receptors highlights its potential as a lead compound for developing novel anticonvulsants or anxiolytics, with its unnatural enantiomer showing particular promise due to enhanced potency. Simultaneously, its role as a specific activator of the pyrin inflammasome provides a valuable tool for studying innate immunity and inflammatory diseases like Familial Mediterranean Fever.
Future research should focus on elucidating the precise binding sites of etiocholanolone on the GABA-A receptor and the pyrin protein to enable structure-based drug design. Developing analogs that selectively target either the neurosteroid or immunomodulatory pathways could lead to therapies with improved efficacy and reduced off-target effects. Furthermore, exploring the physiological and pathophysiological interplay between these two systems, potentially linked by steroids like etiocholanolone, remains a critical area for investigation.
References
An In-depth Technical Guide to the 5β-Androsterone Structure of Etiocholanolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etiocholanolone, a significant metabolite of testosterone, is distinguished by its 5β-androsterone steroid structure. This guide provides a comprehensive technical overview of its stereochemistry, metabolic pathways, and biological activities, with a focus on its interactions with the GABAA receptor and the pyrin inflammasome. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding for research and drug development applications.
Introduction to Etiocholanolone's Stereochemistry
Etiocholanolone, systematically named (3α,5β)-3-hydroxy-androstan-17-one, is an endogenous 17-ketosteroid.[1] Its core structure is the androstane skeleton, a C19 steroid. The defining feature of etiocholanolone is the cis-fusion of the A and B rings of the steroid nucleus, a result of the hydrogen atom at the 5th carbon position being in the beta (β) configuration.[2] This is in contrast to its 5α-epimer, androsterone, which has a trans-fused A/B ring system. This stereochemical difference significantly impacts the overall shape of the molecule, leading to distinct biological activities.[3]
The 5β Configuration
The 5β configuration in etiocholanolone results in a bent or "V" shape of the steroid backbone. This conformation is crucial for its specific interactions with biological targets. The determination of this stereochemistry has historically been achieved through a combination of techniques including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the stereochemistry of steroids. The chemical shifts and coupling constants of the protons and carbons, particularly around the A/B ring junction, provide definitive information about their spatial arrangement.[1]
-
X-ray Crystallography: This technique provides the most direct evidence of the three-dimensional structure of a molecule, confirming the cis-fusion of the A and B rings in etiocholanolone.
-
Chemical Correlation: The stereochemistry can also be established by chemical synthesis from precursors of known configuration or by conversion to a compound with a known stereostructure.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for etiocholanolone is presented below.
Table 1: Physicochemical Properties of Etiocholanolone
| Property | Value | Reference |
| IUPAC Name | (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | [1] |
| Synonyms | 5β-Androsterone, 3α-hydroxy-5β-androstan-17-one | |
| Molecular Formula | C19H30O2 | |
| Molar Mass | 290.44 g/mol | |
| Melting Point | 152 - 154 °C | |
| Appearance | Solid |
Table 2: NMR Spectroscopic Data for Etiocholanolone
| Nucleus | Chemical Shift (ppm) | Solvent | Frequency | Reference |
| 1H NMR | See PubChem for detailed shifts | CD3OD | 600 MHz | |
| 13C NMR | See PubChem for detailed shifts | Not Specified | Not Specified |
Metabolic Pathways
Etiocholanolone is a primary metabolite of testosterone and androstenedione. Its formation involves a series of enzymatic reactions, primarily occurring in the liver.
Biosynthesis of Etiocholanolone
The biosynthesis of etiocholanolone from testosterone involves two key enzymatic steps:
-
5β-Reductase: This enzyme reduces the double bond between carbons 4 and 5 of testosterone, specifically adding a hydrogen atom to the β-face of the molecule. This step is stereospecific and is the primary determinant of the 5β configuration.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme reduces the ketone group at the 3rd carbon position to a hydroxyl group with an α-configuration.
The metabolic pathway from testosterone to etiocholanolone can be visualized as follows:
Further Metabolism and Excretion
Etiocholanolone can be further metabolized, primarily through conjugation with glucuronic acid or sulfate, to increase its water solubility for excretion in the urine.
Biological Activities and Signaling Pathways
Etiocholanolone is not merely an inactive metabolite; it exhibits distinct biological activities, acting as a neurosteroid and an immune modulator.
Modulation of the GABAA Receptor
Etiocholanolone is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to a site on the receptor distinct from GABA, benzodiazepines, and barbiturates, enhancing the receptor's response to GABA and leading to increased chloride ion influx and neuronal hyperpolarization. This activity contributes to its anticonvulsant effects. Interestingly, the unnatural enantiomer of etiocholanolone is a more potent modulator of the GABAA receptor.
Activation of the Pyrin Inflammasome
Etiocholanolone is known to be a pyrogenic steroid, causing fever. This effect is mediated through the activation of the pyrin inflammasome, a component of the innate immune system. Etiocholanolone acts as a specific activator of the second step in the two-step pyrin activation process, leading to the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). This activation is independent of RhoA GTPase inhibition, which is the canonical pathway for pyrin activation.
Table 3: Quantitative Biological Activity of Etiocholanolone
| Activity | Assay | Value (ED50) | Species | Reference |
| Anticonvulsant | 6-Hz seizure test | 57.6 mg/kg (i.p.) | Mouse | |
| Anticonvulsant | PTZ seizure test | 109.1 mg/kg (i.p.) | Mouse |
Experimental Protocols
This section provides an overview of the methodologies used in the study of etiocholanolone.
Determination of Stereochemistry
A definitive determination of the 5β-stereochemistry of etiocholanolone typically involves a combination of the following experimental approaches:
Protocol: General Workflow for Steroid Isomer Separation and Identification
-
Sample Preparation: Extraction of the steroid from a biological matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction (SPE).
-
Chromatographic Separation: Separation of etiocholanolone from its isomers (e.g., androsterone) using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Chiral columns or derivatization with chiral reagents can be employed to enhance separation.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Acquire 1D (1H, 13C) and 2D (e.g., COSY, NOESY) NMR spectra of the purified compound. Analysis of the coupling constants and Nuclear Overhauser Effects (NOEs) for protons in the A and B rings allows for the unambiguous assignment of the cis-ring fusion.
-
Mass Spectrometry (MS): While MS alone cannot distinguish between stereoisomers, fragmentation patterns can be used to confirm the identity of the steroid backbone. Coupling chromatography with MS (e.g., GC-MS, LC-MS) is a powerful tool for identification and quantification.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis provides a direct and unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
References
Methodological & Application
Application Note: Etiocholanolone-d2 as an Internal Standard in Mass Spectrometry
Introduction
The accurate quantification of endogenous steroids is crucial in various fields, including clinical diagnostics, endocrinology, and anti-doping analysis. Mass spectrometry, coupled with chromatographic separation (LC-MS/MS or GC-MS), has become the gold standard for steroid analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification by correcting for variations in sample preparation and instrumental analysis.[1][2][3] Etiocholanolone-d2 is an ideal internal standard for the quantification of etiocholanolone and other related steroid metabolites. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes and experiences similar ionization effects, while its mass difference allows for clear differentiation by the mass spectrometer.[2] This application note provides a detailed protocol and performance data for the use of this compound as an internal standard in mass spectrometry-based steroid profiling.
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample at the beginning of the workflow. Any loss of the analyte during sample extraction, derivatization (for GC-MS), or injection, as well as fluctuations in instrument response, will be mirrored by the internal standard.[2] The concentration of the analyte is then determined by the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard. This approach significantly improves the accuracy and precision of the measurement.
Experimental Protocols
Protocol for Steroid Profiling in Human Urine using GC-MS/MS
This protocol is adapted from established methods for steroid profiling and is suitable for the analysis of etiocholanolone using this compound as an internal standard.
a. Materials and Reagents:
-
This compound internal standard solution (1 µg/mL in methanol)
-
Etiocholanolone certified reference material
-
β-Glucuronidase from E. coli
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with or without a catalyst like ammonium iodide/dithioerythritol
-
Solvents: Methanol, acetonitrile, tert-Butyl methyl ether (TBME), all HPLC or GC grade
-
Deionized water
-
Phosphate buffer
b. Sample Preparation:
-
Internal Standard Spiking: To 1 mL of urine sample, add a known amount of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Incubate at 37°C for 2 hours to deconjugate the steroids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of a water/methanol mixture (e.g., 95:5 v/v).
-
Elute the steroids with 3 mL of methanol or TBME.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 100 µL of MSTFA (and catalyst, if used). Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
c. GC-MS/MS Instrumental Analysis:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for steroid analysis (e.g., HP-1ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: 5°C/min to 240°C.
-
Ramp 2: 10°C/min to 310°C, hold for 5 minutes.
-
-
Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI) at 70 eV.
d. MRM Transitions: The specific MRM transitions for the TMS derivatives of etiocholanolone and this compound should be optimized. Representative transitions are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etiocholanolone-TMS | To be determined | To be determined | To be determined |
| This compound-TMS | To be determined | To be determined | To be determined |
Protocol for Steroid Profiling in Human Serum using LC-MS/MS
This protocol outlines a general procedure for the analysis of etiocholanolone in serum using this compound as an internal standard.
a. Materials and Reagents:
-
This compound internal standard solution (100 ng/mL in methanol)
-
Etiocholanolone certified reference material
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether (MTBE))
-
Solvents: Methanol, acetonitrile, water, formic acid, all LC-MS grade
b. Sample Preparation:
-
Internal Standard Spiking: To 200 µL of serum sample, add a known amount of this compound internal standard solution (e.g., 20 µL of 100 ng/mL solution).
-
Protein Precipitation & Extraction (choose one):
-
SPE: Dilute the sample with water, load onto a conditioned SPE cartridge, wash, and elute with an organic solvent like methanol or acetonitrile.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE, vortex for 1 minute, and centrifuge. Collect the organic layer. Repeat the extraction.
-
-
Evaporation: Evaporate the combined eluates or organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
c. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC): A UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate etiocholanolone from other isomers.
-
Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in MRM mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
d. MRM Transitions: The specific MRM transitions for etiocholanolone and this compound should be optimized. Representative transitions are provided below.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etiocholanolone | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined |
Data and Performance Characteristics
The following tables summarize the expected performance characteristics of a validated assay using this compound as an internal standard. The data is representative and should be confirmed during in-house method validation.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Analyte and matrix dependent |
| Upper Limit of Quantification (ULOQ) | Within linear range | Analyte and matrix dependent |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Matrix Effect | Minimal | To be assessed |
| Stability (Freeze-thaw, short-term) | % Deviation < 15% | Stable |
Table 2: Example Calibration Curve Data for Etiocholanolone
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.540 |
| 100 | 5.080 |
| 500 | 25.50 |
Visualizations
References
Application Note: Urinary Steroid Profiling by Mass Spectrometry Using Etiocholanolone-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urinary steroid profiling is a powerful, non-invasive tool for assessing adrenal function and diagnosing a range of endocrine disorders, including congenital adrenal hyperplasia, Cushing's syndrome, and adrenal tumors.[1][2][3][4] The analysis of steroid metabolites in urine provides a comprehensive picture of steroidogenesis.[2] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), has become the gold standard for this analysis due to its high specificity and the ability to quantify multiple analytes in a single run.
To ensure accuracy and precision in quantitative analysis, the use of a stable isotope-labeled internal standard is crucial. Etiocholanolone-d2, a deuterated form of the endogenous steroid metabolite etiocholanolone, is an excellent internal standard for this purpose. It mimics the chemical behavior of the target analytes during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
This application note provides a detailed protocol for the quantitative analysis of urinary steroids using this compound as an internal standard with both GC-MS and LC-MS/MS.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound, and a panel of native steroid standards (e.g., Cortisol, Cortisone, Testosterone, Progesterone, etc.).
-
Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.
-
Solvents: Methanol, acetonitrile, diethyl ether (all HPLC or MS grade).
-
Reagents: Formic acid, ammonium formate, pyridine, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, ethanethiol.
-
Solid-Phase Extraction (SPE): C18 cartridges.
-
Urine Samples: 24-hour urine collection is ideal to account for diurnal variations in steroid excretion. Samples should be stored at -20°C or below.
2. Sample Preparation
A robust sample preparation is critical for accurate steroid profiling. The following workflow is a widely accepted procedure.
Caption: Experimental workflow for urinary steroid profiling.
-
Step 1: Internal Standard Spiking
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add a known concentration of this compound solution.
-
-
Step 2: Enzymatic Hydrolysis
-
Steroids in urine are primarily present as glucuronide and sulfate conjugates.
-
Add β-glucuronidase/arylsulfatase to the urine sample.
-
Incubate at 55°C for 4 hours to deconjugate the steroids.
-
-
Step 3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the steroids with methanol.
-
-
Step 4: Evaporation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
3. Instrumental Analysis
A. LC-MS/MS Method
LC-MS/MS is a highly sensitive and specific method for steroid analysis that does not require derivatization.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Chromatography:
-
Column: C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A programmed gradient from low to high organic phase is used to separate the steroids.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
B. GC-MS Method
GC-MS is a classic and robust method for steroid profiling, but it requires derivatization to make the steroids volatile.
-
Derivatization:
-
To the dried extract, add methoxyamine/pyridine and incubate at 55°C for 4 hours.
-
Follow with a second derivatization step using trimethylsilylimidazole at 100°C for 5 hours. This creates trimethylsilyl (TMS) derivatives.
-
-
Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized steroids.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. The concentration of each steroid is calculated by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.
Table 1: Example Calibration Curve Data for Cortisol
| Calibrator Level | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 5 | 15,234 | 1,100,567 | 0.0138 |
| 2 | 10 | 31,567 | 1,115,234 | 0.0283 |
| 3 | 50 | 155,890 | 1,098,765 | 0.1419 |
| 4 | 100 | 320,456 | 1,105,432 | 0.2899 |
| 5 | 500 | 1,650,234 | 1,110,876 | 1.4855 |
| 6 | 1000 | 3,310,567 | 1,100,123 | 3.0092 |
Table 2: Sample Quantitative Results
| Steroid Analyte | Sample 1 (ng/mL) | Sample 2 (ng/mL) | Normal Range (ng/mL) |
| Cortisol | 85.6 | 150.2 | 50-200 |
| Cortisone | 120.3 | 210.5 | 100-300 |
| Testosterone | 5.2 | 8.9 | 2-10 |
| Progesterone | 1.5 | 2.3 | 0.5-3 |
| Etiocholanolone | 25.4 | 45.1 | 10-50 |
Signaling Pathway
The steroids quantified in this assay are part of the complex steroidogenesis pathway. Understanding this pathway is crucial for interpreting the results.
Caption: A simplified diagram of the steroid biosynthesis pathway.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of urinary steroids using this compound as an internal standard. Both LC-MS/MS and GC-MS methods are detailed, offering flexibility based on available instrumentation and analytical needs. The use of a stable isotope-labeled internal standard is essential for achieving the high accuracy and precision required in clinical and research settings. The provided workflows and data presentation formats can serve as a valuable resource for laboratories implementing urinary steroid profiling.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Etiocholanolone-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise and accurate quantification of Etiocholanolone, a significant metabolite of testosterone and androstenedione. The method employs Etiocholanolone-d2 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and mitigate matrix effects. The protocol includes detailed procedures for sample preparation from human plasma using both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), optimized chromatographic conditions, and mass spectrometric parameters. This robust method is suitable for various applications, including clinical research, endocrinology, and pharmaceutical development, where reliable measurement of Etiocholanolone is crucial.
Introduction
Etiocholanolone is a 17-ketosteroid and an inactive metabolite of androgen hormones.[1] Its quantification in biological matrices is essential for diagnosing and monitoring various endocrine disorders and for understanding steroid metabolism. LC-MS/MS has emerged as the preferred analytical technique for steroid analysis due to its high sensitivity, specificity, and ability to multiplex.[2] The use of a deuterated internal standard, such as this compound, is critical for correcting for analyte losses during sample preparation and for compensating for matrix-induced ionization suppression or enhancement, thereby ensuring the highest quality quantitative data.[3] This document provides a comprehensive guide to developing and implementing an LC-MS/MS method for Etiocholanolone quantification using this compound.
Experimental
Materials and Reagents
-
Etiocholanolone and this compound standards (Cerilliant or equivalent)
-
LC-MS/MS grade water, methanol, acetonitrile, and formic acid
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4]
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)[5]
-
Phosphate buffer (pH 7)
Instrumentation
-
LC System: A UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad or equivalent).
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Etiocholanolone and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control samples were prepared by spiking the appropriate amount of working standard solution into drug-free human plasma.
Sample Preparation Protocols
Two primary methods for sample extraction from plasma are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard working solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Extraction: Add 2 mL of methyl tert-butyl ether, vortex for 2 minutes, and centrifuge at 4000 rpm for 5 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is recommended for good separation of steroids.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start at 40% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then returning to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions for Etiocholanolone and this compound are outlined in Table 1. Note: The product ions for this compound are inferred based on the fragmentation of the parent compound and the principles of stable isotope labeling, assuming the deuterium labels do not significantly alter the fragmentation pathway.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Etiocholanolone | 291.2 | 255.2 | 150 | 25 | 60 |
| Etiocholanolone | 291.2 | 237.2 | 150 | 35 | 60 |
| This compound | 293.2 | 257.2 | 150 | 25 | 60 |
| This compound | 293.2 | 239.2 | 150 | 35 | 60 |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery. A summary of the quantitative performance is presented in the following tables.
Table 2: Calibration Curve for Etiocholanolone
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |
| 0.5 | 0.012 | 105.2 |
| 1.0 | 0.025 | 102.1 |
| 5.0 | 0.128 | 98.7 |
| 10.0 | 0.255 | 99.5 |
| 50.0 | 1.28 | 101.3 |
| 100.0 | 2.54 | 98.9 |
| 500.0 | 12.7 | 100.5 |
| Linearity (r²) | 0.998 |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 8.2 | 104.5 | 103.1 |
| Low | 1.5 | 5.4 | 6.9 | 101.8 | 102.5 |
| Mid | 75 | 4.1 | 5.5 | 99.2 | 100.8 |
| High | 400 | 3.5 | 4.8 | 100.5 | 99.7 |
Table 4: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | 92.5 | 98.2 |
| High | 400 | 95.1 | 97.5 |
Visualizations
The following diagrams illustrate the experimental workflows described in this application note.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: LC-MS/MS Method Overview.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust workflow for the quantification of Etiocholanolone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for demanding research and clinical applications. Both SPE and LLE sample preparation protocols have been shown to be effective, allowing flexibility based on laboratory resources and specific sample characteristics.
References
- 1. Etiocholanolone | C19H30O2 | CID 5880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Multidimensional Separations of Intact Phase II Steroid Metabolites Utilizing LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of steroid glucuronide conjugates. I. Electron impact fragmentation of 5alpha-/5beta-androstan-3alpha-ol-17-one glucuronides, 5alpha-estran-3alpha-ol-17-one glucuronide and deuterium-labelled analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Sample Preparation for Etiocholanolone-d2 Analysis in Serum
Introduction
Etiocholanolone is a metabolite of testosterone and androstenedione, and its quantification in serum is crucial for various clinical and research applications, including the assessment of androgen metabolism and the diagnosis of certain endocrine disorders. Etiocholanolone-d2 is a deuterated analog commonly used as an internal standard (IS) to ensure accuracy and precision in mass spectrometry-based assays. Given the complexity of the serum matrix and the low concentrations of steroid metabolites, robust and efficient sample preparation is paramount for reliable analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed protocols for the most common and effective sample preparation techniques for the extraction of etiocholanolone and other steroids from serum: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). These methods are designed to remove interfering substances such as proteins and phospholipids, thereby enhancing analytical sensitivity and specificity.
Core Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available automation capabilities.
-
Protein Precipitation (PPT): Often used as an initial clean-up step, PPT involves adding a cold organic solvent (e.g., acetonitrile, acetone) to the serum sample to denature and precipitate proteins. While simple and fast, it may not provide the cleanest extracts and is frequently followed by LLE or SPE for further purification.[1][2]
-
Liquid-Liquid Extraction (LLE): A classic and widely used technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[3] A water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE) is added to the aqueous serum sample, and after vigorous mixing, the steroids partition into the organic layer, which is then collected and evaporated.[1][4] LLE is effective but can be labor-intensive and may lead to the formation of emulsions.
-
Solid-Phase Extraction (SPE): A highly effective and versatile technique that utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain analytes from the liquid sample. Interfering substances are washed away, and the purified analytes are then eluted with a small volume of organic solvent. Common sorbents for steroids include reversed-phase materials like C18 or polymeric sorbents (e.g., Oasis HLB). SPE is easily automated, leading to high throughput and excellent reproducibility.
-
Supported Liquid Extraction (SLE): This technique offers the benefits of LLE in a more streamlined 96-well plate format. The aqueous sample is loaded onto a plate packed with an inert diatomaceous earth material. The sample disperses over the high surface area, and a water-immiscible organic solvent is then used to elute the analytes, leaving behind interferences. SLE avoids issues like emulsion formation and offers high analyte recoveries.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the described sample preparation techniques.
Caption: General workflow for serum steroid analysis.
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE).
Caption: Detailed workflow for Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies developed for the analysis of multiple endogenous steroids, including etiocholanolone.
Materials and Reagents:
-
Serum samples
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >12,000 rpm
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (containing this compound) to each tube and briefly vortex.
-
Protein Precipitation: Add 200 µL of cold acetonitrile, vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 3 mL of MTBE to each tube.
-
Vortex the mixture vigorously for 1-5 minutes to ensure thorough extraction.
-
Centrifuge the tubes for 10 minutes at 13,000 rpm to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Dry the collected organic extract under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 45-55°C).
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of a water/methanol mixture (e.g., 50:50 v/v). Vortex briefly to dissolve the extract.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Automated Solid-Phase Extraction (SPE)
This protocol is based on an automated SPE method for extracting a panel of steroids from serum using C18 cartridges.
Materials and Reagents:
-
Serum samples (100 µL)
-
This compound internal standard (IS) working solution
-
C18 SPE cartridges (e.g., 1 mL Bond Elut®)
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Hexane, LC-MS grade
-
Ethyl acetate, LC-MS grade
-
Automated SPE system (e.g., Gilson GX-274 ASPEC™)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: In a 96-well plate or individual tubes, add 20 µL of the IS working solution to 100 µL of each serum sample, calibrator, and QC. Add 400 µL of water and mix.
-
Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (e.g., 0.1 mL/min).
-
Wash Step 1: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash Step 2: Wash the cartridge with 1 mL of hexane to remove lipids.
-
Drying: Dry the SPE cartridge under vacuum or nitrogen for approximately 2-5 minutes.
-
Elution: Elute the analytes with 1 mL of ethyl acetate into a clean collection tube at a slow flow rate (e.g., 0.1 mL/min).
-
Evaporation: Dry the eluate under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 methanol/water.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize quantitative performance data from various steroid panel analysis methods, which are indicative of the performance expected for this compound.
Table 1: Method Performance by Extraction Technique
| Extraction Method | Analytes | Sample Volume | Recovery (%) | LOQ | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| LLE (PPT + MTBE) | 12 Steroids | 100 µL | 86.4 - 115.0 | 0.005 - 1 ng/mL | <15 | <15 | |
| Automated SPE (C18) | 8 Steroids | 100 µL | 87 - 101 | Not specified | ≤8.25 | ≤8.25 | |
| SPE | Etio-G, ADT-G | 200 µL | Not specified | 4 ng/mL (Etio-G) | <15 | <15 | |
| SLE (ISOLUTE®) | Steroid Panel | Not specified | >75 | 5-5000 pg/mL range | <10 | Not specified | |
| PPT (Acetone:ACN) | Adrenal Steroids | 15.2 µL | Analyte dependent | Not specified | Not specified | Not specified | |
| DPX (Supel™ Swift HLB) | 9 Steroids | 100 µL | 65 - 86 | 0.025-250 ng/mL range | Not specified | Not specified |
LOQ: Limit of Quantification; CV: Coefficient of Variation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; SLE: Supported Liquid Extraction; PPT: Protein Precipitation; DPX: Dispersive Pipette Extraction; Etio-G: Etiocholanolone glucuronide; ADT-G: Androsterone glucuronide.
Table 2: LLE Protocol Parameters
| Parameter | Value | Reference |
| Serum Volume | 500 µL | |
| IS Volume | 25 µL | |
| Extraction Solvent | Methyl-Tert-Butyl Ether (MTBE) | |
| Solvent Volume | 3 mL | |
| Vortex Time | 1 min | |
| Centrifugation | 13,000 rpm for 10 min | |
| Reconstitution Volume | 200 µL (100 µL water + 100 µL methanol) |
Table 3: SPE Protocol Parameters
| Parameter | Value | Reference |
| Serum Volume | 100 µL | |
| Sorbent | C18 | |
| Conditioning Solvent | Methanol (1 mL) | |
| Equilibration Solvent | Water (1 mL) | |
| Wash Solvents | Water (1 mL), Hexane (1 mL) | |
| Elution Solvent | Ethyl Acetate (1 mL) | |
| Reconstitution Volume | 100 µL (50:50 Methanol/Water) |
References
Application of Etiocholanolone-d2 in Clinical Diagnostics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etiocholanolone is a significant metabolite of endogenous steroid hormones, including testosterone and androstenedione. In clinical diagnostics, the accurate quantification of etiocholanolone in biological matrices such as urine and serum is crucial for assessing steroid metabolism and diagnosing various endocrine disorders. These disorders can include conditions related to adrenal and gonadal function. Etiocholanolone-d2, a deuterium-labeled stable isotope of etiocholanolone, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use mitigates matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the analytical methods.[1]
This document provides detailed application notes and protocols for the use of this compound in clinical diagnostics, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.
Metabolic Pathway of Etiocholanolone
Etiocholanolone is a downstream metabolite in the steroidogenesis pathway. It is formed from the metabolism of androstenedione, which can be converted to etiocholanedione by the enzyme 3-oxo-5-beta-steroid 4-dehydrogenase. Etiocholanedione is then converted to etiocholanolone by aldo-keto reductase family 1 member C4.[2] Subsequently, etiocholanolone can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily UGT2B7 and UGT2B17, to form etiocholanolone glucuronide, a more water-soluble compound that is readily excreted in the urine.[2][3] The quantification of etiocholanolone and its ratio to other steroid metabolites, such as androsterone, can provide valuable insights into steroid metabolism pathways.
Application in Steroid Profiling
This compound is primarily used as an internal standard in targeted steroid profiling assays. These assays are employed in the diagnosis and monitoring of various conditions, including:
-
Congenital Adrenal Hyperplasia (CAH): To assess adrenal androgen excess.
-
Polycystic Ovary Syndrome (PCOS): To investigate androgen metabolism.
-
Adrenal Tumors: To differentiate between benign and malignant tumors by profiling urinary steroid metabolites.[4]
-
5-alpha-reductase deficiency: The ratio of etiocholanolone to androsterone is a key diagnostic marker.
-
Anti-doping control: To monitor the steroid profile of athletes.
Quantitative Data Summary
The use of this compound as an internal standard allows for robust and reliable quantification of etiocholanolone. The following tables summarize typical performance characteristics of LC-MS/MS and GC-MS methods for steroid analysis that include etiocholanolone.
Table 1: LC-MS/MS Method Performance for Etiocholanolone Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.01 - 32 ng/mL | |
| Intra-day Precision (%CV) | < 10.1% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy/Recovery | 88.3 - 115.5% |
Table 2: GC-MS Method Performance for Etiocholanolone Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 2.5 - 5 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy/Recovery | Within ±15% of nominal concentration |
Experimental Protocols
The following are detailed protocols for the analysis of etiocholanolone in urine and serum using this compound as an internal standard.
Protocol 1: Urinary Steroid Profiling by LC-MS/MS
This protocol describes the quantification of deconjugated etiocholanolone in human urine.
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
Reagents and Materials:
-
This compound internal standard (IS) solution
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (0.2 M, pH 4.9)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., SepPak tC18)
-
-
Procedure:
-
To 150 µL of urine sample, add a known amount of this compound internal standard.
-
Add 300 µL of deconjugation buffer containing β-glucuronidase/arylsulfatase in ammonium acetate buffer.
-
Incubate the mixture at 55°C for 3 hours to deconjugate the steroid glucuronides and sulfates.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with 700 µL of water.
-
Elute the steroids with 2 x 300 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 150 µL of methanol and dilute with 150 µL of water.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 500 µL/min
-
Gradient: A typical gradient would start at around 45% B, increase to 98% B, and then return to initial conditions.
-
Column Temperature: 45°C
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Etiocholanolone | 291.2 | 273.2 |
| This compound | 293.2 | 275.2 |
Protocol 2: Serum Steroid Profiling by GC-MS
This protocol outlines the analysis of etiocholanolone in serum.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Reagents and Materials:
-
This compound internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Derivatization reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Pyridine
-
-
Procedure:
-
To 500 µL of serum, add a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent such as MTBE, vortexing, and separating the organic layer.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a derivatization agent (e.g., a mixture of MSTFA and pyridine).
-
Heat the mixture to facilitate the derivatization of the steroid hydroxyl groups to trimethylsilyl (TMS) ethers.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 50 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium
-
Temperature Program: A temperature gradient is used to separate the steroid derivatives, for example, starting at 50°C and ramping up to 285°C.
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. In SIM mode, characteristic ions for etiocholanolone-TMS and this compound-TMS would be monitored.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of etiocholanolone in clinical diagnostic applications. Its use as an internal standard in LC-MS/MS and GC-MS methodologies allows for the reliable assessment of steroid metabolism, aiding in the diagnosis and management of a variety of endocrine disorders. The protocols and data presented here provide a framework for the implementation of robust and sensitive analytical methods for steroid profiling in a clinical research setting.
References
- 1. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis - Cerilliant [cerilliant.com]
- 2. Androstenedione Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Etiocholanolone-d2 for Doping Control Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of athletic competition is paramount, and rigorous anti-doping programs are essential to ensure a level playing field. The detection of endogenous anabolic androgenic steroids (EAAS) abuse, such as testosterone, presents a significant analytical challenge as these substances are naturally present in the human body. Steroid profiling, which involves the quantitative analysis of a panel of endogenous steroids and their metabolites, is a cornerstone of modern doping control. Etiocholanolone, a key metabolite of testosterone, is a critical component of this profile. To ensure the accuracy and reliability of these analyses, stable isotope-labeled internal standards are employed. Etiocholanolone-d2, a deuterated analog of etiocholanolone, serves as an ideal internal standard for isotope dilution mass spectrometry methods, providing a robust tool for the precise quantification of endogenous etiocholanolone and other related steroids.
These application notes provide detailed protocols for the use of this compound in doping control studies using both Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the presence of stable isotopes (in this case, deuterium). The internal standard co-elutes with the analyte of interest and experiences the same extraction, derivatization, and ionization efficiencies. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, precise and accurate quantification can be achieved, as this ratio is independent of sample loss during preparation and variations in instrument response.
Signaling Pathway of Testosterone Metabolism
The following diagram illustrates the metabolic pathway of testosterone, highlighting the formation of key metabolites, including etiocholanolone, that are monitored in doping control.
Caption: Simplified metabolic pathway of testosterone leading to the formation of key urinary metabolites monitored in doping control.
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol
This protocol outlines a method for the quantitative analysis of etiocholanolone and other endogenous steroids in human urine using this compound as an internal standard.
a. Sample Preparation Workflow
Caption: Workflow for the preparation of urine samples for GC-MS/MS analysis of endogenous steroids.
b. Detailed Methodology
-
Sample Collection and Storage: Collect urine samples in clean containers. If not analyzed immediately, store samples at -20°C or lower.
-
Internal Standard Spiking: To 2.0 mL of urine, add a solution containing this compound and other relevant deuterated internal standards at a concentration appropriate for the expected range of the endogenous analytes (e.g., 50 ng/mL).
-
Enzymatic Hydrolysis: Add 1.0 mL of phosphate buffer (0.2 M, pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate the mixture at 55°C for 1 hour to cleave the glucuronide conjugates.
-
pH Adjustment: After cooling to room temperature, add 0.5 mL of saturated potassium carbonate solution to adjust the pH to approximately 9.0-9.5.
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of methyl tert-butyl ether (MTBE) or diethyl ether, vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes. Transfer the organic (upper) layer to a new tube. Repeat the extraction step and combine the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dry residue in 100 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide (NH4I) and a thiol, for example, ethanethiol (1000:2:3, v/w/v). Heat the mixture at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-MS/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS/MS system.
c. Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 180°C, ramp to 230°C at 3°C/min, then to 310°C at 20°C/min, hold for 2 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Collision Gas: Nitrogen
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its deuterated internal standard must be optimized. For Etiocholanolone-TMS derivative, a common transition is m/z 436 -> 256. For this compound-TMS, the corresponding transition would be m/z 438 -> 258.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol describes a method for the direct analysis of steroid glucuronides or the analysis of deconjugated steroids in urine using this compound as an internal standard.
a. Sample Preparation Workflow (for deconjugated steroids)
Caption: Workflow for urine sample preparation for LC-MS/MS analysis of deconjugated steroids.
b. Detailed Methodology
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 rpm for 5 minutes.
-
Internal Standard Spiking: To 0.5 mL of the supernatant, add the this compound internal standard solution.
-
Enzymatic Hydrolysis: Add 0.5 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Incubate at 55°C for 3 hours.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the steroids with 3 mL of methanol.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
c. Instrumental Parameters (Example)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the steroids, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).
-
MRM Transitions: Optimized for each analyte. For Etiocholanolone, a common transition is m/z 291.2 -> 273.2. For this compound, the corresponding transition would be m/z 293.2 -> 275.2.
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the analysis of etiocholanolone and other key endogenous steroids using deuterated internal standards. These values are indicative and should be established by each laboratory.
Table 1: GC-MS/MS Method Validation Data
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Etiocholanolone | 0.5 - 2.5 | 1 - 5 | 88.0 - 115.6 | < 11.9 | < 11.9 |
| Androsterone | 0.5 - 2.5 | 1 - 5 | 88.0 - 115.6 | < 11.9 | < 11.9 |
| Testosterone | 0.1 - 1 | 0.5 - 2 | > 80 | < 15 | < 15 |
| Epitestosterone | 0.1 - 1 | 0.5 - 2 | > 80 | < 15 | < 15 |
| Dihydrotestosterone | 0.2 - 1 | 1 - 2.5 | > 85 | < 15 | < 15 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Table 2: LC-MS/MS Method Validation Data
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Etiocholanolone | 0.03 - 0.5 | 0.1 - 1.9 | 89.6 - 113.8 | < 15 | < 15 |
| Androsterone | 0.03 - 0.5 | 0.1 - 2.0 | 89.6 - 113.8 | < 15 | < 15 |
| Testosterone | 0.05 - 0.2 | 0.1 - 0.5 | > 90 | < 10 | < 10 |
| Epitestosterone | 0.05 - 0.2 | 0.1 - 0.5 | > 90 | < 10 | < 10 |
| Etiocholanolone Glucuronide | - | 21.4 nmol/L | 89.6 - 113.8 | < 15 | < 15 |
Data synthesized from multiple sources for illustrative purposes.[1]
Conclusion
The use of this compound as an internal standard in conjunction with GC-MS/MS or LC-MS/MS provides a highly accurate and precise method for the quantification of etiocholanolone and other endogenous steroids in urine for doping control purposes. The detailed protocols and validation data presented in these application notes serve as a valuable resource for laboratories involved in anti-doping analysis, aiding in the development and implementation of robust and reliable testing methods to ensure fair competition. It is imperative that each laboratory validates its own methods according to the guidelines set forth by the World Anti-Doping Agency (WADA) to ensure the highest standards of analytical quality.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of urinary steroids by supported liquid extraction with GC-MS/MS: Unravelling cyclic fluctuations of steroid profiling in regular menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Etiocholanolone-d2 for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the sensitive and specific quantification of steroids in biological matrices. Due to the inherent low volatility and thermal lability of many steroids, chemical derivatization is a critical step to improve their chromatographic behavior and mass spectrometric detection. This application note provides a detailed protocol for the derivatization of Etiocholanolone-d2, a deuterated internal standard, for robust and reliable GC-MS analysis.
Etiocholanolone is a key metabolite of testosterone and its quantification is crucial in various clinical and research settings, including endocrinology and anti-doping analysis. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response. The described two-step derivatization process, involving methoximation followed by silylation, ensures the conversion of both the keto and hydroxyl functional groups, leading to a thermally stable and volatile derivative suitable for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium Iodide (NH₄I)
-
Dithioerythritol (DTE)
-
Ethyl acetate, GC-MS grade
-
Nitrogen gas, high purity
-
Glass autosampler vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Protocol 1: Two-Step Derivatization of this compound
This protocol is designed for the derivatization of this compound standards or extracted samples.
Step 1: Methoximation of the Keto Group
-
Sample Preparation: Ensure the this compound standard or dried sample extract is in a clean, dry glass autosampler vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 2% (w/v) solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Reaction: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.
-
Incubation: Cap the vial tightly and incubate at 60°C for 1 hour to ensure complete reaction of the keto group.
-
Cooling: Allow the vial to cool to room temperature.
Step 2: Silylation of the Hydroxyl Group
-
Reagent Preparation: Prepare the silylating reagent by mixing MSTFA, ammonium iodide, and dithioerythritol in a ratio of 1000:2:4 (v/w/w).
-
Reaction: Add 100 µL of the prepared silylating reagent to the vial containing the methoximated this compound.
-
Incubation: Cap the vial tightly and incubate at 80°C for 30 minutes.
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized steroids. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temp. | 280°C |
| Oven Program | Initial temp 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 min. |
| Mass Spectrometer | Agilent 7000 series Triple Quadrupole or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the characteristic ions of the trimethylsilyl (TMS) derivative of Etiocholanolone and the predicted shifts for its deuterated (d2) analog. The fragmentation pattern is based on the electron ionization of the derivatized molecule. The molecular weight of the TMS derivative of Etiocholanolone is 362.6 g/mol , and for the d2 analog, it is 364.6 g/mol .[1]
| Ion Description | Etiocholanolone-TMS (m/z) | This compound-TMS (Predicted m/z) | Notes |
| Molecular Ion [M]⁺ | 362 | 364 | The intact derivatized molecule. |
| [M-15]⁺ | 347 | 349 | Loss of a methyl group (-CH₃) from a trimethylsilyl group. |
| [M-90]⁺ | 272 | 274 | Loss of trimethylsilanol (TMSOH), a characteristic fragmentation for TMS ethers. |
| Base Peak | 272 | 274 | The most abundant ion in the mass spectrum, often used for quantification in SIM mode. |
| Other Characteristic Fragments | 257, 241, 199, 157 | 259, 243, 201, 159 (if D is not lost) | These fragments arise from further cleavages of the steroid backbone and can be used as qualifier ions for confident identification. |
Note: The predicted m/z values for this compound-TMS assume that the deuterium labels are retained in the respective fragments. The actual observed spectrum should be used for confirmation.
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Steroid Hormones Using Etiocholanolone-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is crucial for understanding various physiological and pathological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[1][2] The use of stable isotope-labeled internal standards, such as Etiocholanolone-d2, is fundamental to achieving reliable and reproducible quantitative results. This internal standard mimics the behavior of the endogenous analyte, etiocholanolone, during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.[3]
These application notes provide a comprehensive guide to the quantitative analysis of etiocholanolone and other steroid hormones using this compound as an internal standard. Detailed experimental protocols, representative quantitative data, and visual workflows are presented to assist researchers in developing and validating robust analytical methods.
Steroid Metabolism and the Role of Etiocholanolone
Etiocholanolone is a key metabolite of androgens, primarily derived from androstenedione. Its quantification in biological matrices such as serum and urine provides valuable insights into androgen metabolism and can be indicative of various endocrine disorders. The following diagram illustrates the simplified steroid biosynthesis pathway leading to the formation of etiocholanolone.
Caption: Simplified overview of the steroid biosynthesis pathway highlighting the formation of Etiocholanolone.
Experimental Protocols
A robust and reproducible experimental protocol is essential for accurate steroid hormone quantification. The following sections detail a typical workflow for the analysis of steroid hormones in human serum using this compound as an internal standard. This protocol is a synthesis of commonly employed techniques in the field.[1][4]
I. Sample Preparation
The choice of sample preparation technique is critical for removing interferences and concentrating the analytes of interest. Supported liquid extraction (SLE) and liquid-liquid extraction (LLE) are commonly used methods for steroid analysis.
A. Supported Liquid Extraction (SLE) Protocol
-
Sample Aliquoting: Pipette 150 µL of serum, plasma, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a working internal standard solution containing this compound and other relevant deuterated steroids in water.
-
Sample Loading: Vortex the mixture and load it onto a 96-well SLE+ plate.
-
Elution: After a 5-minute incubation, elute the steroids using two 900 µL aliquots of dichloromethane into a deep-well collection plate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting: Pipette 200 µL of serum, calibrator, or QC sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution containing this compound.
-
Protein Precipitation & Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes.
-
Phase Separation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean set of tubes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex the reconstituted samples and transfer them to autosampler vials for LC-MS/MS analysis.
II. LC-MS/MS Analysis
The following are typical instrument parameters for the analysis of etiocholanolone and other steroids. Optimization may be required based on the specific instrumentation used.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A suitable gradient should be developed to ensure the separation of etiocholanolone from other isomeric and isobaric steroids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, with APCI sometimes offering better sensitivity for certain steroids.
-
Detection Mode: Scheduled Multiple Reaction Monitoring (MRM) should be used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard.
III. Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the quantitative analysis of steroid hormones.
Caption: A flowchart illustrating the key stages of the experimental workflow for steroid hormone analysis.
Quantitative Data and Method Performance
The following tables summarize typical validation parameters for a quantitative LC-MS/MS method for steroid hormones, including etiocholanolone, using a deuterated internal standard. The data presented are representative of expected performance and should be established for each specific assay.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | R² |
| Etiocholanolone | 0.1 - 100 | 0.1 | >0.99 |
| Androsterone | 0.1 - 100 | 0.1 | >0.99 |
| Testosterone | 0.05 - 50 | 0.05 | >0.99 |
| Progesterone | 0.1 - 100 | 0.1 | >0.99 |
| Cortisol | 1 - 500 | 1 | >0.99 |
Data are representative and may vary based on the specific method and matrix.
Table 2: Intra- and Inter-Assay Precision and Accuracy
| Analyte | QC Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) |
| Etiocholanolone | Low (0.3 ng/mL) | < 10 | < 15 | 90 - 110 |
| Medium (5 ng/mL) | < 10 | < 15 | 90 - 110 | |
| High (50 ng/mL) | < 10 | < 15 | 90 - 110 | |
| Testosterone | Low (0.15 ng/mL) | < 10 | < 15 | 85 - 115 |
| Medium (2.5 ng/mL) | < 10 | < 15 | 85 - 115 | |
| High (25 ng/mL) | < 10 | < 15 | 85 - 115 |
%CV = Percent Coefficient of Variation. Accuracy is expressed as the percentage of the nominal concentration.
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based methods provides a robust and reliable approach for the quantitative analysis of etiocholanolone and other steroid hormones in biological matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality analytical methods for steroid hormone profiling. The inherent specificity and sensitivity of this methodology are critical for advancing our understanding of endocrinology and for the development of novel therapeutics.
References
Application Note: Chromatographic Separation of Etiocholanolone-d2 from its Isomers
Abstract
This application note details a robust method for the chromatographic separation of Etiocholanolone-d2 from its key isomers, primarily its non-deuterated counterpart (Etiocholanolone) and its structural isomer, Androsterone. This compound is a critical internal standard used in mass spectrometry-based quantification of endogenous steroids. Achieving baseline separation of these closely related compounds is essential for accurate and precise measurements in clinical research, doping control, and metabolic studies. This document provides a comprehensive protocol for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and optimized chromatographic conditions.
Introduction
Etiocholanolone (5β-androstan-3α-ol-17-one) is a significant metabolite of testosterone. Its accurate quantification in biological matrices such as urine and serum is crucial for diagnosing various endocrine disorders and for monitoring hormone replacement therapy. Due to the inherent variability in sample preparation and instrument response, stable isotope-labeled internal standards, such as this compound, are employed to ensure analytical accuracy.
A primary analytical challenge lies in the chromatographic separation of this compound from its non-deuterated form and other endogenous steroid isomers, most notably Androsterone (5α-androstan-3α-ol-17-one), which differs only in the stereochemistry at the C5 position. Co-elution of these isomers can lead to significant analytical interference and compromise the reliability of the quantitative results. This application note presents validated methodologies using GC-MS and LC-MS/MS to achieve the necessary resolution.
Experimental Protocols
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS offers excellent chromatographic resolution for steroid isomers, particularly after derivatization, which enhances volatility and improves peak shape.
1. Sample Preparation (from Urine):
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase/sulfatase from E. coli and 1 mL of 0.2 M acetate buffer (pH 5.2). Incubate at 55°C for 3 hours to deconjugate the steroids.[1]
-
Liquid-Liquid Extraction (LLE): After cooling, add 5 mL of a mixture of diethyl ether and ethyl acetate (1:1, v/v). Vortex for 5 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic phases.
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane capillary column.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 180°C, hold for 1 minute, ramp to 240°C at 3°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Etiocholanolone-TMS and Androsterone-TMS derivatives.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS provides high sensitivity and specificity, often with simpler sample preparation compared to GC-MS.
1. Sample Preparation (from Serum):
-
Protein Precipitation: To 100 µL of serum, add 300 µL of acetonitrile containing the internal standard (this compound). Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or a PFP (Pentafluorophenyl) column for enhanced isomer separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 30% B and equilibrate.
-
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the expected quantitative data for the separation of this compound and its isomers using the described methods. These are representative values and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Representative GC-MS Retention Times and Monitored Ions
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| Androsterone-TMS | 15.2 | 362.3, 272.3, 257.2 |
| Etiocholanolone-TMS | 15.5 | 362.3, 272.3, 257.2 |
| This compound-TMS | 15.45 | 364.3, 274.3, 259.2 |
Note: A slight shift to an earlier retention time for the deuterated standard is often observed due to the isotope effect. The primary separation is between the Androsterone and Etiocholanolone isomers.
Table 2: Representative LC-MS/MS Retention Times and MRM Transitions
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Androsterone | 6.8 | 291.2 | 255.2 |
| Etiocholanolone | 7.1 | 291.2 | 255.2 |
| This compound | 7.08 | 293.2 | 257.2 |
Visualizations
Caption: Workflow for Steroid Isomer Analysis.
Conclusion
The GC-MS and LC-MS/MS methods detailed in this application note provide effective strategies for the chromatographic separation of this compound from its critical isomers. The GC-MS method, with prior derivatization, offers superior resolution for the structural isomers Androsterone and Etiocholanolone. The LC-MS/MS method provides a high-throughput and highly sensitive alternative with simpler sample preparation. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. By implementing these protocols, researchers can achieve accurate and reliable quantification of etiocholanolone, ensuring data integrity in clinical and research settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for Etiocholanolone-d2 Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing mass spectrometry parameters for the detection of Etiocholanolone-d2. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in LC-MS/MS?
A1: The precursor ion ([M+H]⁺) for this compound is expected to be m/z 293.2, which is 2 Da higher than the unlabeled Etiocholanolone (m/z 291.2) due to the two deuterium atoms. The product ions are generated through the fragmentation of the precursor ion. Common product ions for Etiocholanolone and similar steroids involve losses of water molecules and fragmentation of the steroid ring structure. While specific product ions for this compound should be determined empirically, they are expected to be similar to those of unlabeled Etiocholanolone.
Q2: How do I determine the optimal collision energy for my this compound MRM transitions?
A2: The optimal collision energy is the voltage that produces the most stable and intense fragment ion signal. This is determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a collision energy optimization experiment. In this experiment, the collision energy is ramped over a range of voltages while monitoring the intensity of the product ions. The voltage that yields the highest intensity for each transition is selected as the optimal collision energy.
Q3: Can I use the same MRM transitions for this compound as for unlabeled Etiocholanolone?
A3: The precursor ion will be different due to the mass difference from the deuterium labeling. The product ions, however, are often the same or very similar. It is essential to experimentally verify the optimal transitions for this compound on your specific instrument to ensure the highest sensitivity and specificity.
Q4: What are some common issues that can lead to poor sensitivity when detecting this compound?
A4: Poor sensitivity can arise from several factors, including:
-
Suboptimal MRM transitions or collision energies: Ensure these are properly optimized for your instrument.
-
Inefficient ionization: The choice of ionization source (e.g., ESI, APCI) and optimization of source parameters (e.g., spray voltage, gas flows, temperature) are critical.
-
Matrix effects: Components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Proper sample preparation is key to minimizing matrix effects.
-
Poor chromatography: Broad or tailing peaks can reduce signal intensity. Optimizing the LC method, including the column, mobile phase, and gradient, is important.
-
Sample degradation: Ensure proper storage and handling of samples and standards.
Q5: What type of sample preparation is required for the analysis of this compound?
A5: Etiocholanolone is often found in biological samples as a glucuronide or sulfate conjugate. Therefore, sample preparation typically involves:
-
Deconjugation: Enzymatic hydrolysis (using β-glucuronidase/sulfatase) is commonly used to cleave the conjugate and release the free steroid.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the steroids from the sample matrix and concentrate them.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make the steroid volatile and thermally stable. Silylation is a common derivatization technique for steroids. For LC-MS/MS, derivatization is generally not required.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Causes | Troubleshooting Steps |
| No or Low Signal for this compound | 1. Incorrect MRM transitions. 2. Suboptimal ionization source parameters. 3. Clogged LC system or mass spectrometer inlet. 4. Degraded standard solution. | 1. Verify the precursor and product ion masses. Infuse the standard directly into the MS to confirm signal. 2. Optimize source parameters (spray voltage, gas flows, temperature) using the this compound standard. 3. Check for leaks and blockages in the LC and MS systems. Perform system maintenance as needed. 4. Prepare a fresh standard solution. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix interference from the sample. 3. Leaks in the system admitting air. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample cleanup procedure (e.g., use a more selective SPE sorbent). 3. Perform a leak check on the LC and MS systems. |
| Poor Peak Shape (Tailing or Fronting) | 1. Suboptimal chromatography conditions. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase. | 1. Optimize the mobile phase composition and gradient. 2. Replace the analytical column. 3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Retention Time | 1. Fluctuations in LC pump pressure. 2. Changes in column temperature. 3. Column equilibration issues. | 1. Check the LC pump for leaks and ensure proper solvent degassing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase before each injection. |
| Non-linear Calibration Curve | 1. Detector saturation at high concentrations. 2. Significant matrix effects. 3. Incorrect internal standard concentration. | 1. Extend the calibration range or dilute high-concentration samples. 2. Improve sample preparation to reduce matrix interference. 3. Ensure the internal standard concentration is appropriate for the expected analyte concentration range. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy for this compound
This protocol outlines the steps to empirically determine the most sensitive and specific MRM transitions and the optimal collision energy for this compound on a triple quadrupole mass spectrometer.
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a working solution (e.g., 1 µg/mL) by diluting the stock solution in a 50:50 mixture of methanol and water.
2. Direct Infusion Setup:
-
Infuse the working solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.
3. Precursor Ion Identification:
-
Perform a full scan (Q1 scan) to identify the protonated molecule ([M+H]⁺) of this compound. The expected m/z is 293.2.
4. Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion (m/z 293.2) in Q1.
-
Apply a range of collision energies (e.g., 10-50 eV) in the collision cell (Q2).
-
Scan Q3 to identify the major product ions. Record the m/z of the most abundant and stable product ions.
5. Collision Energy Optimization:
-
Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
For each identified precursor-product ion pair, perform a collision energy optimization experiment.
-
Ramp the collision energy over a defined range (e.g., 5-60 eV in 2 eV increments).
-
Monitor the signal intensity of the product ion at each collision energy step.
-
Plot the product ion intensity as a function of collision energy. The collision energy that produces the maximum intensity is the optimal collision energy for that transition.
6. Selection of MRM Transitions:
-
Select at least two of the most intense and specific MRM transitions for quantification and confirmation. The transition with the highest intensity is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).
Quantitative Data Summary
The following table provides a template for summarizing the optimized MRM parameters for this compound. The user should populate this table with their experimentally determined values.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (eV) |
| This compound (Quantifier) | 293.2 | User Determined | User Determined | User Determined | User Determined |
| This compound (Qualifier) | 293.2 | User Determined | User Determined | User Determined | User Determined |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
Troubleshooting poor signal intensity of Etiocholanolone-d2.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Etiocholanolone-d2 in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor signal intensity for this compound in LC-MS/MS analysis?
Poor signal intensity for this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. These can be broadly categorized as issues related to the standard itself, matrix effects, sample preparation, chromatographic conditions, and mass spectrometer settings.
Key contributing factors include:
-
Suboptimal Concentration: The concentration of the internal standard may be too low, leading to a signal that is easily suppressed by the analyte or other matrix components.[1]
-
Quality and Purity of the Standard: The chemical or isotopic purity of the this compound may be low, resulting in a weaker signal for the target mass.[1]
-
Improper Storage and Handling: Degradation of the standard due to exposure to light, improper temperature, or repeated freeze-thaw cycles can reduce its effective concentration.[1]
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the biological matrix is a primary cause of signal variability and loss.[1][2] High concentrations of interfering substances like phospholipids or salts can compete with this compound for ionization.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.
-
Instrumental Issues: A contaminated ion source, incorrect instrument tuning, or detector fatigue can lead to a general decrease in signal intensity for all ions, including the internal standard.
Q2: How can I determine if matrix effects are responsible for the low signal of my this compound?
Matrix effects, particularly ion suppression, are a frequent cause of poor signal intensity for internal standards. A post-extraction spike analysis is a straightforward experiment to diagnose this issue.
Experimental Protocol: Post-Extraction Spike Analysis
This experiment compares the signal intensity of this compound in a clean solvent versus its intensity when spiked into an extracted blank matrix.
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at your typical working concentration into a clean solvent mixture (e.g., your initial mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, urine) that does not contain the analyte or the internal standard. Process it through your entire sample preparation procedure. In the final step, spike the extracted blank matrix with this compound at the same concentration as in Set A.
-
-
Analyze the Samples: Inject both sets of samples into your LC-MS/MS system and measure the peak area of this compound.
-
Interpret the Results:
-
Significant Signal Decrease in Set B vs. Set A: This indicates ion suppression is occurring.
-
Significant Signal Increase in Set B vs. Set A: This suggests ion enhancement.
-
Comparable Signal in Both Sets: This implies that matrix effects have a minimal impact on your internal standard's signal.
-
Q3: My this compound signal is inconsistent across my sample batch. What could be the cause?
Signal instability for a deuterated internal standard across a batch of samples often points to differential matrix effects. Even with co-elution, the analyte and internal standard can experience varying degrees of ion suppression or enhancement from one sample to another due to differences in the biological matrix.
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of Etiocholanolone and its deuterated internal standard to ensure they are co-eluting perfectly. A slight separation can expose them to different matrix environments.
-
Assess Matrix Effects: Perform the post-extraction spike experiment described in Q2 on several different blank matrix lots to understand the variability of the matrix effect.
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their impact on ionization.
Troubleshooting Guide: A Systematic Approach
If you are experiencing poor signal intensity with this compound, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting poor this compound signal.
Data Presentation
Table 1: Common Mass Spectrometry Parameters for Steroid Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is generally preferred for its soft ionization, but APCI can be less susceptible to matrix effects for certain steroids. |
| Polarity | Positive Ion Mode | Steroids often form protonated molecules [M+H]+ readily in positive ESI. |
| Sprayer Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal intensity. Lower voltages can sometimes reduce in-source reactions. |
| Ion Source Temp. | 100 - 150 °C | Sufficient to aid desolvation without causing thermal degradation of the analyte. |
| Desolvation Gas | Nitrogen | High flow and temperature are used to evaporate the solvent from the ESI droplets. |
| Collision Energy | Analyte Dependent | Optimized for specific fragmentation patterns in MS/MS analysis. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove a significant portion of matrix interferences from biological fluids like serum or urine prior to LC-MS/MS analysis.
Materials:
-
SPE cartridges (e.g., C18)
-
Sample (serum or urine)
-
Internal standard spiking solution (this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., 90:10 Methanol:Water)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Sample Pre-treatment: Thaw the sample and internal standard solution. Spike the sample with the appropriate volume of this compound solution.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and the analyte of interest with 1 mL of the elution solvent.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the reconstitution solvent. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is another effective technique for cleaning up samples and concentrating the analyte.
Materials:
-
Sample (serum or plasma)
-
Internal standard spiking solution (this compound)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Spike the sample with the this compound internal standard.
-
Extraction: Add 2-3 volumes of the extraction solvent to the sample. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample at high speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, precise volume of the reconstitution solvent.
-
Analysis: Transfer the sample to an autosampler vial for analysis.
Visualization of Key Relationships
Caption: The competitive ionization process in the ESI source leading to signal suppression.
References
Mitigating matrix effects for Etiocholanolone-d2 in urine samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the analysis of Etiocholanolone-d2 in urine samples. Our goal is to help you mitigate matrix effects and ensure accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis in urine?
A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting, interfering substances from the sample matrix.[1] In urine analysis, these effects can lead to either suppression or enhancement of the signal for this compound, which compromises the accuracy, precision, and sensitivity of the analytical method.[1][2] Urine is a complex biological fluid containing various endogenous components that can contribute to these interferences.[1]
Q2: How can I determine if matrix effects are impacting my this compound assay?
A2: The two most common methods for identifying and assessing matrix effects are the post-column infusion method and the post-extraction spike method.[3]
-
Post-Column Infusion: In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation, such as a dip or peak, in the constant analyte signal indicates the presence of co-eluting substances that are causing ion suppression or enhancement.
-
Post-Extraction Spike: This method involves comparing the response of this compound spiked into a pre-extracted blank urine sample to the response of the same amount of analyte in a neat solvent. A significant difference between these two responses points to the presence of matrix effects.
Q3: What is the most critical strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is a crucial step to compensate for matrix effects. Since this compound is already a deuterated standard, for quantitative analysis of endogenous etiocholanolone, it serves as the ideal internal standard. When quantifying this compound itself, a 13C-labeled etiocholanolone would be the gold standard to co-elute and experience similar matrix effects, thus providing effective normalization. Significant isotopic effects with deuterium labeling can sometimes cause the deuterated standard to elute at a slightly different time than the target analyte, which may reduce its ability to fully compensate for matrix effects.
Q4: Can "dilute-and-shoot" be used for urine samples to mitigate matrix effects?
A4: While "dilute-and-shoot" is a fast and high-throughput method, it offers minimal sample cleanup. This approach is highly susceptible to significant matrix effects and can lead to contamination of the LC-MS system. For complex matrices like urine, more extensive sample preparation is generally recommended to achieve reliable and accurate quantification. However, in some cases, simple dilution can be an effective technique for overcoming matrix effects in urine immunoassays, especially if the diluted analyte concentration remains above the limit of detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Matrix components interfering with chromatography. | 1. Optimize the sample preparation method (e.g., switch from LLE to SPE) to better remove interferences. 2. Adjust the mobile phase composition or gradient to improve separation from interfering peaks. |
| Inconsistent Results Between Urine Samples | Variability in the composition of individual urine samples (e.g., specific gravity, pH) leading to different matrix effects for each sample. | 1. Ensure consistent and standardized pre-treatment for all samples. 2. Employ a robust internal standard strategy, ideally using a stable isotope-labeled internal standard for each analyte to normalize for inter-sample variability. |
| Low Analyte Recovery | Inefficient extraction or significant ion suppression. | 1. Evaluate and optimize the sample preparation technique. Compare different SPE sorbents or LLE solvents. 2. Assess for ion suppression using the post-column infusion technique. If suppression is detected at the analyte's retention time, modify the chromatographic conditions to shift the retention time. |
| Signal Enhancement | Co-eluting matrix components are enhancing the ionization of the analyte. | 1. Improve chromatographic separation to resolve the analyte from the enhancing compounds. 2. Implement a more rigorous sample cleanup procedure, such as a multi-step SPE protocol, to remove the source of enhancement. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any particulate matter.
-
To a 1 mL aliquot of the urine supernatant, add the internal standard solution.
-
If analyzing for total etiocholanolone, perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated forms prior to extraction. Incomplete hydrolysis has been noted for etiocholanolone glucuronides, potentially due to inhibitors in the urine.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of distilled water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 2 mL of water or a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interfering compounds.
-
-
Elution:
-
Elute the analytes with 2 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank urine sample using your validated sample preparation method. After extraction, spike the extract with this compound to the same concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank urine sample with this compound at the same concentration as Set A before performing the extraction procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Analysis in Urine
| Technique | Advantages | Disadvantages | Typical Recovery |
| Solid-Phase Extraction (SPE) | High recovery, effective removal of interferences, can be automated. | Can be more expensive, requires method development for sorbent selection and elution conditions. | 85-115% |
| Liquid-Liquid Extraction (LLE) | Economical, effective for certain analytes. | Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation. | 75-85% |
| "Dilute-and-Shoot" | Fast, high-throughput. | Minimal cleanup, prone to significant matrix effects and LC-MS system contamination. | Not applicable (no extraction step). |
Visualizations
Caption: A typical experimental workflow for urine steroid analysis using SPE and LC-MS/MS.
Caption: The cause-and-effect relationship of matrix effects and strategies for mitigation.
References
Addressing isotopic interference with deuterated standards like Etiocholanolone-d2.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing deuterated internal standards, with a specific focus on addressing isotopic interference issues encountered with standards like Etiocholanolone-d2 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Etiocholanolone is non-linear at higher concentrations, even though I'm using this compound as an internal standard. What is the likely cause?
A1: Non-linearity at the upper end of your calibration curve, when using a deuterated internal standard with a low mass difference like this compound, is often caused by isotopic interference, also known as "cross-talk".[1][2] At high concentrations of the native (unlabeled) Etiocholanolone, the natural abundance of its heavy isotopes (primarily ¹³C) can contribute to the signal of the deuterated internal standard. Specifically, the M+2 isotope peak of native Etiocholanolone can overlap with the signal of this compound, artificially inflating the internal standard's response. This leads to a suppressed analyte/internal standard ratio and a curve that plateaus.[1]
Q2: How can I confirm that isotopic interference is the cause of my non-linear curve?
A2: A simple diagnostic experiment can be performed. Prepare a high-concentration sample of unlabeled Etiocholanolone (at the highest point of your calibration curve) without adding the this compound internal standard. Analyze this sample and monitor the mass transition (MRM) for this compound. If you observe a significant peak at the retention time of your analyte, it confirms that the natural isotopes of Etiocholanolone are contributing to the internal standard's signal channel.[3]
Q3: What are the immediate steps I can take to mitigate isotopic interference from this compound?
A3: There are several strategies you can employ:
-
Optimize Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes help. A higher internal standard signal can minimize the relative contribution of the interfering isotopes from the analyte.[1]
-
Use a Higher Mass-Labeled Standard: The most effective solution is to switch to an internal standard with a higher degree of deuteration (e.g., Etiocholanolone-d4 or d5) or a ¹³C-labeled standard. A larger mass difference between the analyte and the standard significantly reduces the chance of isotopic overlap.
-
Mathematical Correction: Some mass spectrometry software platforms offer options to mathematically correct for the isotopic contribution of the analyte to the internal standard's signal.
-
Adjust Calibration Range: If possible, you can narrow the calibration range to avoid the high concentrations where the interference becomes prominent.
Q4: I'm observing a slight shift in retention time between Etiocholanolone and this compound. Is this normal and can it affect my results?
A4: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While a small, consistent shift may not be a major issue, significant separation can lead to differential matrix effects. This means the analyte and internal standard elute into the ion source at slightly different times, potentially experiencing different levels of ion suppression or enhancement from co-eluting matrix components, which can compromise accuracy. If you observe this, consider optimizing your chromatographic method to improve co-elution.
Quantitative Data Presentation
The following tables illustrate the impact of isotopic interference on quantitation and the effectiveness of using a higher mass-labeled internal standard.
Table 1: Impact of Isotopic Interference on Calibration Curve using this compound
| Etiocholanolone Conc. (ng/mL) | Analyte Response (Area) | IS (d2) Response (Area) | Analyte/IS Ratio | Back-calculated Conc. (ng/mL) | % Accuracy |
| 1.0 | 5,050 | 1,000,000 | 0.005 | 1.0 | 100.0 |
| 5.0 | 25,100 | 1,005,000 | 0.025 | 5.0 | 100.0 |
| 25.0 | 125,500 | 1,010,000 | 0.124 | 24.8 | 99.2 |
| 100.0 | 501,000 | 1,050,000 | 0.477 | 95.4 | 95.4 |
| 250.0 | 1,250,000 | 1,150,000 | 1.087 | 217.4 | 87.0 |
| 500.0 | 2,500,000 | 1,350,000 | 1.852 | 370.4 | 74.1 |
Note: The increasing IS response at higher analyte concentrations is indicative of isotopic cross-talk, leading to a loss of accuracy.
Table 2: Improved Linearity with a Higher Mass-Labeled Standard (Etiocholanolone-d5)
| Etiocholanolone Conc. (ng/mL) | Analyte Response (Area) | IS (d5) Response (Area) | Analyte/IS Ratio | Back-calculated Conc. (ng/mL) | % Accuracy |
| 1.0 | 5,050 | 1,000,000 | 0.005 | 1.0 | 100.0 |
| 5.0 | 25,100 | 998,000 | 0.025 | 5.0 | 100.0 |
| 25.0 | 125,500 | 1,002,000 | 0.125 | 25.0 | 100.0 |
| 100.0 | 501,000 | 999,000 | 0.502 | 100.4 | 100.4 |
| 250.0 | 1,250,000 | 1,001,000 | 1.249 | 249.8 | 99.9 |
| 500.0 | 2,500,000 | 997,000 | 2.508 | 501.6 | 100.3 |
Note: The stable IS response across the concentration range demonstrates the mitigation of isotopic interference, resulting in a linear and accurate calibration curve.
Experimental Protocols
Protocol: Analysis of Etiocholanolone in Human Serum by LC-MS/MS
This protocol outlines a typical method for the quantification of Etiocholanolone using a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 200 µL of serum, calibrators, or QC samples into a 96-well plate.
-
Add 25 µL of the internal standard working solution (this compound or -d5 in methanol).
-
Vortex mix for 1 minute.
-
Load the samples onto a conditioned and equilibrated SPE plate (e.g., C18).
-
Wash the SPE plate with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Etiocholanolone: e.g., Q1: 291.2 m/z -> Q3: 273.2 m/z
-
This compound: e.g., Q1: 293.2 m/z -> Q3: 275.2 m/z
-
Etiocholanolone-d5: e.g., Q1: 296.2 m/z -> Q3: 278.2 m/z
-
-
Data Analysis: Integrate peak areas and calculate the analyte/internal standard ratio. Construct a calibration curve using a weighted (1/x²) linear regression.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting issues related to isotopic interference.
Caption: Troubleshooting workflow for isotopic interference.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring the stability of Etiocholanolone-d2 in stock solutions and stored samples.
This technical support center provides guidance on ensuring the stability of Etiocholanolone-d2 in stock solutions and stored samples. The following information is compiled to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light. While specific long-term stability studies on this compound are not extensively published, data from analogous steroids suggest that ultra-low temperatures are optimal for preserving the integrity of the compound.
Q2: How should I prepare and store this compound stock solutions?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. It is recommended to prepare fresh solutions for immediate use. For short-term storage (up to 14 days), refrigerate the solution at 2-8°C.[1] For longer-term storage, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or below.[1]
Q3: Which solvents are recommended for preparing this compound stock solutions?
Commonly used solvents for preparing stock solutions of steroids include methanol, ethanol, and acetonitrile. The choice of solvent will depend on the subsequent analytical method. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q4: Can I subject my this compound solutions to multiple freeze-thaw cycles?
Repeated freeze-thaw cycles are generally not recommended as they can lead to degradation of the analyte.[1] While some steroids in biological matrices have shown stability for up to four freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials to maintain their integrity.[1]
Q5: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, steroids, in general, can be susceptible to oxidation, hydrolysis (especially for conjugated forms), and isomerization. Improper storage conditions, such as exposure to light, extreme pH, and high temperatures, can accelerate these degradation processes. In biological samples, bacterial contamination can also lead to metabolic degradation.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low instrument response or no peak detected | Degradation of this compound in stock solution or sample. | Prepare a fresh stock solution from solid material. Ensure proper storage conditions for all solutions and samples. Verify the integrity of the stored aliquots by comparing with a freshly prepared standard. |
| Incomplete derivatization (for GC-MS analysis). | Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatizing agent. | |
| Instrument malfunction. | Check the instrument's performance (e.g., injection volume, detector sensitivity). Run a system suitability test with a known standard. | |
| Inconsistent or variable results | Instability of this compound during sample processing. | Minimize the time samples are kept at room temperature. Use a consistent and validated sample preparation protocol. |
| Repeated freeze-thaw cycles of stock solutions or samples. | Aliquot stock solutions and samples into single-use vials. | |
| Incomplete hydrolysis of conjugated forms (if applicable). | Optimize the enzymatic or chemical hydrolysis conditions (e.g., pH, temperature, enzyme concentration, incubation time). Be aware that inhibitors in biological matrices can affect hydrolysis efficiency. | |
| Presence of unexpected peaks in the chromatogram | Degradation products of this compound. | Review storage and handling procedures. Analyze a freshly prepared standard to confirm the identity of the degradation peaks. |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents. Run a blank analysis to check for contaminants. | |
| Carryover from previous injections. | Implement a robust wash cycle for the autosampler and injection port. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the solid in a high-purity, anhydrous solvent (e.g., methanol, ethanol, or acetonitrile) to a known final concentration (e.g., 1 mg/mL).
-
Vortexing/Sonication: Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into amber, screw-cap vials in volumes suitable for single use.
-
Storage: Store the aliquots at -20°C or below, protected from light.
Protocol 2: Stability Assessment of this compound in Solution
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Initial Analysis: Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., LC-MS/MS or GC-MS) to establish the initial concentration (T=0).
-
Storage Conditions: Store aliquots of the solution under various conditions to be tested (e.g., 2-8°C, room temperature, -20°C, exposure to light).
-
Time Points: Analyze the stored aliquots at predefined time intervals (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months).
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration. A compound is generally considered stable if the concentration remains within ±15% of the initial value.
Data Presentation
The following tables summarize stability data for analogous steroids, which can serve as a guideline for this compound.
Table 1: Stability of Steroids in Solution Under Different Temperature Conditions
| Steroid | Solvent/Matrix | Storage Temperature | Duration | Stability | Reference |
| Hydrocortisone Succinate | Oral Solution | 3-7°C | 14 days | Stable | |
| Cortisol | Dried Blood Spot | Room Temperature | < 6 months | Stable | |
| Cortisol | Dried Blood Spot | 4°C, -20°C, -70°C | 1 year | Stable | |
| Various Steroids | Urine | -20°C or -80°C | 6 months | Stable |
Table 2: Freeze-Thaw Stability of Analagous Steroids
| Steroid | Matrix | Number of Freeze-Thaw Cycles | Stability | Reference |
| Cortisol | Saliva and Serum | 4 | Stable | |
| Various Steroids | Urine | 3 | Stable |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting guide for low this compound signal.
References
Improving the recovery of Etiocholanolone-d2 during sample extraction.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Etiocholanolone-d2 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is the deuterium-labeled form of Etiocholanolone.[1] Etiocholanolone is a metabolite of the steroid hormone testosterone.[2][3] In clinical and research settings, deuterated standards like this compound are used as internal standards for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Using an internal standard helps to correct for any loss of the target analyte during sample preparation and analysis, leading to more accurate quantification.
Q2: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be used for steroid extraction.[4][5] SPE is often preferred as it can provide cleaner extracts, higher analyte concentration, and uses less solvent compared to LLE. However, LLE is a viable and sometimes simpler alternative. The choice depends on the sample matrix, the desired level of cleanliness, and the available equipment. For complex biological matrices like serum or urine, SPE is generally recommended for its superior cleanup capabilities.
Q3: What are the critical factors affecting the recovery of this compound?
Several factors can impact the recovery rate:
-
pH of the sample: The pH can affect the ionization state of the analyte and its interaction with the sorbent.
-
Choice of solvent: The solvents used for conditioning, washing, and elution must be appropriate for the analyte and the sorbent.
-
Flow rate: A sample loading flow rate that is too high can lead to insufficient interaction between the analyte and the sorbent, causing breakthrough.
-
Sample matrix: Complex matrices can contain interfering substances that compete with the analyte for binding sites on the sorbent.
-
Sorbent choice: The type and mass of the sorbent in an SPE cartridge must be appropriate for the analyte and the sample volume.
Troubleshooting Guide for Low this compound Recovery
Low recovery is a common issue in sample extraction. This guide helps you diagnose and resolve the problem by systematically checking each step of your process.
Q4: My this compound recovery is unexpectedly low. How do I begin troubleshooting?
The first step is to determine at which stage of the extraction process the analyte is being lost. This can be done by collecting and analyzing the fractions from each step of the process (sample load, wash, and elution).
Q5: What should I do if I find this compound in the sample loading flow-through?
If the analyte is found in the initial sample flow-through, it suggests that it did not properly bind to the SPE sorbent. Potential causes and solutions are outlined in the table below.
Q6: What if the analyte is being lost during the wash step?
If this compound is detected in the wash fraction, the wash solvent is likely too strong, prematurely eluting the analyte from the sorbent.
Q7: What if I don't find the analyte in the load or wash fractions, but the recovery from the elution step is still low?
This indicates that the analyte is retained on the cartridge but is not being efficiently eluted. The elution solvent may be too weak to disrupt the interaction between the analyte and the sorbent.
Data Presentation: Troubleshooting Summary
The table below summarizes common issues leading to low recovery and provides actionable solutions.
| Problem Identified | Potential Cause | Recommended Solution | Citation |
| Analyte in Loading Fraction | Sample solvent is too strong. | Dilute the sample with a weaker solvent (e.g., water) before loading. | |
| Incorrect sample pH. | Adjust the sample pH to ensure the analyte is in a neutral form for better retention on reversed-phase sorbents. | ||
| Loading flow rate is too high. | Decrease the flow rate to allow sufficient time for the analyte to interact with the sorbent (approx. 1 mL/min). | ||
| Sorbent mass is too low for the sample load. | Decrease the sample volume or use an SPE cartridge with a larger sorbent mass. | ||
| Improper cartridge conditioning/equilibration. | Ensure the sorbent is properly wetted by conditioning and equilibrating with the recommended solvents (e.g., methanol followed by water). Do not let the sorbent dry out before loading. | ||
| Analyte in Wash Fraction | Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution (e.g., switch from 30% methanol to 5% methanol). | |
| Analyte Retained on Cartridge (Low Elution Recovery) | Elution solvent is too weak. | Increase the strength of the elution solvent (e.g., use acetonitrile or a higher percentage of methanol). | |
| Insufficient elution solvent volume. | Increase the volume of the elution solvent and consider a two-step elution to ensure complete recovery. | ||
| Sorbent was allowed to dry after washing. | For some phases, drying the sorbent bed can lead to poor elution. Ensure the sorbent remains wetted if required by the protocol. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline for extracting this compound from a serum sample using a reversed-phase (e.g., C18) SPE cartridge. Optimization may be required for different sample types or matrices.
Materials:
-
C18 SPE Cartridges (e.g., 200 mg, 3 mL)
-
Serum Sample
-
This compound internal standard solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic Acid in Water
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of serum in a glass tube, add the this compound internal standard.
-
Add 1 mL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with 2 mL of water.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a consistent, slow flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 30% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.
-
-
Elution:
-
Elute the this compound with 2 mL of acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 50% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol for Liquid-Liquid Extraction (LLE)
This protocol provides an alternative method for extraction.
Materials:
-
Serum Sample
-
This compound internal standard solution
-
Diethyl Ether or Ethyl Acetate
-
Centrifuge
-
Nitrogen Evaporator
Methodology:
-
Sample Preparation:
-
To 500 µL of serum, add the this compound internal standard.
-
-
Extraction:
-
Add 2.5 mL of diethyl ether or ethyl acetate (a 5:1 solvent-to-sample ratio).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 5 minutes.
-
-
Separation:
-
Centrifuge briefly to ensure a clean separation of the aqueous and organic layers.
-
Transfer the upper organic layer to a clean test tube.
-
-
Evaporation and Reconstitution:
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
Visualizations
Troubleshooting Workflow for Low Recovery
Caption: A flowchart to diagnose the cause of low this compound recovery.
Solid-Phase Extraction (SPE) Experimental Workflow
Caption: Key steps in the solid-phase extraction of this compound.
References
- 1. immunomart.com [immunomart.com]
- 2. Etiocholanolone | C19H30O2 | CID 5880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etiocholanolone - Wikipedia [en.wikipedia.org]
- 4. Development of a solid phase extraction method for the simultaneous determination of steroid hormones in H295R cell line using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Etiocholanolone-d2 Mass Spectrometry Analysis
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etiocholanolone-d2 mass spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound after trimethylsilyl (TMS) derivatization?
A1: For successful GC-MS analysis, Etiocholanolone is typically derivatized to its trimethylsilyl (TMS) ether. The molecular weight of the mono-TMS derivative of non-deuterated Etiocholanolone is 362.62 g/mol . For this compound, with two deuterium atoms, the molecular weight of the mono-TMS derivative is expected to be approximately 364.63 g/mol .
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in preparing steroids like Etiocholanolone for GC-MS analysis. The process, typically involving the conversion of polar hydroxyl groups to less polar TMS ethers, increases the volatility and thermal stability of the analyte. This ensures that the compound can be successfully vaporized and passed through the gas chromatograph without degradation.
Q3: What are the expected mass shifts in the fragment ions of this compound compared to the unlabeled compound?
A3: The mass shifts observed in the fragment ions of this compound will depend on the specific location of the deuterium labels on the steroid backbone. Any fragment ion that retains the deuterium labels will exhibit a mass shift of +2 m/z units compared to the corresponding fragment of the unlabeled etiocholanolone. By analyzing which fragments show this shift, it is possible to deduce information about the fragmentation pathway.
Q4: What are the common fragmentation patterns for TMS-derivatized steroids like Etiocholanolone?
A4: The electron ionization (EI) mass spectra of TMS-derivatized steroids are often complex. Common fragmentation patterns include:
-
Loss of a methyl group (-15 Da): This can occur from the TMS group or the steroid nucleus.
-
Loss of trimethylsilanol (TMSOH, -90 Da): This is a characteristic loss from TMS ethers.
-
Cleavage of the steroid rings: This results in a series of characteristic lower mass ions that can help identify the steroid class.
Stable isotope labeling is a practical and versatile approach for structure elucidation in mass spectrometry. The fragmentation patterns observed in the mass spectra correlate to the respective steroid structure.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the mass spectral analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No peak or very low signal for this compound | Incomplete derivatization. | Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is dry before adding the derivatization reagent. |
| Leak in the GC-MS system. | Check for leaks at all fittings, especially the injection port septum and the column connections to the injector and detector. A system that is not leak-free can result in a loss of sensitivity. | |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for steroid analysis. If peak tailing is observed for active compounds, it may indicate the presence of active sites. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system adsorbing the analyte. | Replace the inlet liner and septum. Trim the front end of the GC column (approximately 10-20 cm) to remove any accumulated non-volatile residues or active sites. |
| Inappropriate GC oven temperature program. | Optimize the temperature program to ensure the analyte is properly focused at the head of the column and elutes as a sharp peak. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Incorrect isotopic pattern or unexpected m/z values | Co-eluting interference. | Improve the chromatographic separation by adjusting the GC temperature program or using a longer GC column. Check for any known interferences in the sample matrix. |
| Incomplete deuterium labeling of the standard. | Verify the isotopic purity of the this compound standard using a high-resolution mass spectrometer if available. | |
| Hydrogen-deuterium exchange. | Minimize the potential for back-exchange by ensuring all solvents and reagents used in sample preparation are anhydrous. | |
| High background noise | Contaminated GC-MS system (ion source, quadrupoles). | Perform routine maintenance on the mass spectrometer, including cleaning the ion source. |
| Column bleed. | Use a low-bleed GC column and ensure the final oven temperature does not exceed the column's maximum operating temperature. | |
| Contaminated carrier gas. | Ensure high-purity carrier gas is used and that gas lines are free of contaminants. |
Experimental Protocols
GC-MS Analysis of TMS-Derivatized this compound
-
Sample Preparation (Derivatization):
-
Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - MSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Splitless injection mode is often used for trace analysis. Inlet temperature should be set to a temperature that ensures rapid vaporization without degradation (e.g., 280°C).
-
Oven Program: A temperature ramp is used to separate the analytes. A typical program might be: initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes. This program should be optimized for the specific instrument and application.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: Typically set between 230°C and 250°C.
-
Quadrupole Temperature: Typically set around 150°C.
-
Scan Range: A mass range of m/z 50-500 is generally sufficient to capture the molecular ion and key fragment ions.
-
Visualizations
References
Strategies to minimize ion suppression for Etiocholanolone-d2 in LC-MS.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Etiocholanolone-d2 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from co-eluting matrix components is likely reducing the ionization efficiency of this compound.[1][2][3] Biological samples contain numerous endogenous compounds like phospholipids, salts, and other steroids that can interfere with the ionization process in the MS source.[4][5]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples and removing matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract compared to protein precipitation.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and other interfering substances, which can lead to more significant ion suppression.
-
-
Enhance Chromatographic Separation: Improving the separation between this compound and interfering matrix components can significantly reduce ion suppression.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography systems provide higher resolution and sharper peaks, which can help separate this compound from matrix interferences.
-
-
Adjust MS Source Parameters:
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI). If your instrumentation allows, testing APCI is recommended.
-
Ionization Polarity: Switching to negative ionization mode might reduce interference, as fewer compounds are ionized in this mode.
-
Issue 2: Poor Reproducibility and Accuracy in QC Samples
Possible Cause: Sample-to-sample variability in the matrix composition can lead to inconsistent levels of ion suppression, affecting the accuracy and precision of your results.
Solutions:
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to normalize the matrix effects across your sample set.
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. However, this may not be feasible for trace-level analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, in this case, this compound, is decreased by the presence of co-eluting components from the sample matrix. This leads to a reduced signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis. Steroid analysis in biological matrices is particularly susceptible to ion suppression due to the presence of structurally similar endogenous steroids and other lipids.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A common method is the post-column infusion experiment . In this setup, a constant flow of this compound solution is introduced into the LC eluent after the analytical column but before the MS ion source. A blank matrix extract is then injected onto the column. A drop in the stable baseline signal for this compound at specific retention times indicates the elution of interfering compounds that are causing ion suppression.
Q3: Is this compound a good internal standard to correct for ion suppression?
A3: Yes, a stable isotope-labeled internal standard like this compound is the ideal choice. It co-elutes with the unlabeled Etiocholanolone and experiences the same degree of ion suppression. This allows for the ratio of the analyte to the internal standard to remain constant, leading to more accurate and precise quantification.
Q4: Which sample preparation technique is best for minimizing ion suppression for steroids?
A4: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing a broader range of interfering compounds, including phospholipids and salts, compared to Protein Precipitation (PPT) . For steroid analysis, which is prone to interference from other lipids, a more rigorous cleanup method like SPE is often preferred.
Q5: Can changing my LC mobile phase help reduce ion suppression?
A5: Yes, optimizing your mobile phase can improve the chromatographic separation of this compound from matrix interferences. Experimenting with different organic solvents (e.g., acetonitrile vs. methanol) or additives can alter selectivity. The goal is to shift the retention time of this compound away from regions of significant ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
| Sample Preparation Method | Relative Effectiveness in Removing Interferences | General Impact on Ion Suppression | Typical Use Case for this compound |
| Protein Precipitation (PPT) | Low to Moderate | Highest potential for ion suppression | Rapid screening, high concentration samples |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate reduction in ion suppression | Cleaner extracts than PPT, good for many applications |
| Solid-Phase Extraction (SPE) | High | Most significant reduction in ion suppression | Trace-level quantification, complex matrices |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
System Setup:
-
Prepare a standard solution of this compound (e.g., 50 ng/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path.
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the MS ion source.
-
-
Procedure:
-
Begin infusing the this compound standard into the mass spectrometer and acquire data in MRM mode for your analyte. You should observe a stable, elevated baseline signal.
-
Once a stable baseline is achieved, inject a blank matrix extract (that has undergone your sample preparation procedure) onto the LC column and start the chromatographic run.
-
Monitor the this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Add 1 mL of a buffer solution (e.g., 0.1 M zinc sulfate) and vortex to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of a wash solution (e.g., 20% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute Etiocholanolone and its internal standard from the cartridge using 2 mL of an appropriate elution solvent (e.g., methanol or a mixture of ethyl acetate and hexane).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General sample preparation workflow for this compound analysis.
References
Purity assessment and quality control of Etiocholanolone-d2 standards.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment and quality control of Etiocholanolone-d2 standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound standards?
A: this compound standards should be stored at -20°C in a tightly sealed container, protected from light. Before use, allow the vial to warm to room temperature to prevent condensation. For preparing stock solutions, use high-purity solvents such as methanol or chloroform.
Q2: What are the acceptable purity levels for an this compound standard?
A: For use as an internal standard in quantitative analysis, the following purity levels are generally recommended:
-
Chemical Purity: >99%
-
Isotopic Purity (Deuterium Enrichment): ≥98%
High purity is crucial to prevent interference and ensure accurate quantification. The presence of the unlabeled analyte (d0) as an impurity can lead to an overestimation of the target analyte's concentration.
Q3: What are the potential sources of impurities in an this compound standard?
A: Impurities can arise from the synthetic process or degradation. Process-related impurities may include starting materials, intermediates, or by-products from the chemical synthesis of etiocholanolone and the subsequent deuteration. Degradation products can form due to improper storage or handling, such as exposure to high temperatures, light, or reactive chemicals.
Q4: How can I verify the identity and structure of the this compound standard?
A: The identity of the standard can be confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): In full scan mode, the molecular ion peak should correspond to the molecular weight of this compound. Fragmentation patterns in MS/MS should be consistent with the known structure of etiocholanolone.
-
NMR Spectroscopy: 1H and 13C NMR spectra can confirm the overall chemical structure, while 2H NMR can be used to determine the position of the deuterium labels.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound standards in analytical experiments, particularly with LC-MS/MS or GC-MS.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal at the mass of the unlabeled analyte (d0) in a blank injection. | Contamination of the analytical system (e.g., autosampler, column, ion source). | 1. Run a solvent blank to confirm the contamination. 2. Clean the injection port and syringe. 3. Use a fresh solvent for the mobile phase and sample preparation. 4. If contamination persists, clean the ion source and other relevant MS components. |
| Poor precision and high coefficient of variation (%CV) in quality control (QC) samples. | Inconsistent sample preparation, instrument instability, or issues with the internal standard. | 1. Ensure accurate and consistent pipetting of the internal standard. 2. Check for instrument stability by monitoring system suitability parameters. 3. Verify the concentration and purity of the this compound stock solution. |
| The peak for this compound shows fronting or tailing. | Column overload, poor column condition, or inappropriate mobile phase. | 1. Reduce the injection volume or the concentration of the standard. 2. Use a new column or flush the existing column. 3. Optimize the mobile phase composition and gradient. |
| A small peak is observed at the retention time of the unlabeled etiocholanolone. | Isotopic impurity in the this compound standard (presence of d0). | 1. Consult the Certificate of Analysis (CoA) for the specified isotopic purity. 2. Inject a high concentration of the this compound standard alone to quantify the d0 impurity. 3. If the d0 level is significant, contact the supplier for a higher purity batch. |
| Shift in the retention time of this compound compared to the unlabeled analyte. | Deuterium isotope effect. | A slight shift in retention time between the deuterated standard and the native analyte is normal, with the deuterated compound often eluting slightly earlier. Ensure that the integration windows in your data processing method are set appropriately to capture both peaks accurately.[1] |
| Loss of deuterium from the this compound standard (isotopic exchange). | Unstable labeling position or harsh conditions in the sample preparation or ion source. | 1. Avoid strongly acidic or basic conditions during sample preparation. 2. Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation and exchange. 3. If the problem persists, consider a standard with deuterium labels at more stable positions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for assessing the chemical purity of an this compound standard.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ultrapure water
-
Reference standard of unlabeled etiocholanolone (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile in water, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm (as steroids have weak chromophores, detection at lower UV wavelengths is common).[2]
-
Injection Volume: 10 µL
4. Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Isotopic Purity Assessment by Mass Spectrometry
This protocol describes how to assess the isotopic purity of this compound using LC-MS or direct infusion MS.
1. Materials and Reagents:
-
This compound standard
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid (for mobile phase modification)
2. Instrumentation:
-
LC-MS/MS system or a high-resolution mass spectrometer
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) positive
-
Scan Mode: Full scan from m/z 100 to 500
-
Source Parameters: Optimize for steroid analysis (e.g., capillary voltage, gas flow, temperature).
4. Procedure:
-
Prepare a solution of this compound in methanol (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the full scan mass spectrum.
-
Identify the peaks corresponding to the unlabeled (d0), d1, d2, etc., forms of etiocholanolone.
-
Calculate the isotopic purity by determining the relative abundance of the d2 peak compared to all other isotopic peaks.
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Test | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| Chemical Purity (HPLC) | ≥ 99.0% | 99.7% |
| Isotopic Purity (MS) | ≥ 98% d2 | 98.5% |
| Identity (1H NMR) | Conforms to structure | Conforms |
| Mass Spectrum (ESI+) | Conforms to structure | Conforms |
Table 2: Example Stability Data for this compound Standard
The following table provides illustrative stability data. Actual stability may vary.
| Storage Condition | Time Point | Purity (HPLC %) | Appearance |
| -20°C | 0 months | 99.7% | White solid |
| 6 months | 99.6% | White solid | |
| 12 months | 99.5% | White solid | |
| 4°C | 0 months | 99.7% | White solid |
| 1 month | 99.2% | White solid | |
| 3 months | 98.8% | White solid | |
| Room Temperature | 0 days | 99.7% | White solid |
| 7 days | 98.1% | White solid | |
| 30 days | 96.5% | Slight yellowing |
Visualizations
References
Enhancing chromatographic resolution between Etiocholanolone-d2 and endogenous steroids.
Welcome to the technical support center for enhancing the chromatographic resolution between Etiocholanolone-d2 and endogenous steroids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution between this compound and endogenous steroids challenging?
The primary challenge lies in the structural similarity of these compounds. Etiocholanolone and many endogenous steroids, such as Androsterone, are stereoisomers.[1][2] This means they have the same mass and elemental composition, differing only in the three-dimensional arrangement of their atoms. Mass spectrometry alone cannot differentiate between them, making chromatographic separation essential for accurate quantification.[3]
Q2: What are the recommended analytical techniques for separating this compound from endogenous steroids?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for steroid analysis.
-
LC-MS/MS is often preferred for high-throughput analysis due to its simpler sample preparation and shorter run times compared to GC-MS.[4] Reverse-phase liquid chromatography is the most common approach for steroid separation.[5]
-
GC-MS is considered a "gold standard" for steroid profiling, offering high chromatographic resolution. However, it requires a derivatization step to increase the volatility and thermal stability of the steroids.
Q3: Is derivatization necessary for my analysis?
-
For GC-MS analysis, derivatization is mandatory. The hydroxyl groups in steroids make them unsuitable for direct GC analysis. Silylation is a common derivatization technique where hydroxyl groups are converted to more volatile and thermally stable trimethylsilyl (TMS) ethers.
-
For LC-MS/MS analysis, derivatization is generally not required. However, in some cases, derivatization can be used to enhance the ionization efficiency and sensitivity for certain steroids.
Troubleshooting Guide
This section addresses common problems encountered during the chromatographic separation of this compound and endogenous steroids.
Issue 1: Poor or No Separation of Isomeric Peaks (e.g., Etiocholanolone and Androsterone)
Possible Causes & Solutions:
-
Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for steroid isomers.
-
Solution: Consider using columns with different stationary phases that offer alternative selectivities. Biphenyl and Pentafluorophenyl (PFP) columns have demonstrated improved resolution for steroid isomers.
-
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives in the mobile phase significantly impacts resolution.
-
Solution 1: If using a C18 column, switching the organic modifier from acetonitrile to methanol can alter selectivity and improve the separation of some isomers.
-
Solution 2: Experiment with mobile phase additives. Small amounts of formic acid or ammonium formate are commonly used to improve peak shape and ionization efficiency. For certain steroids, ammonium fluoride has been shown to be an effective additive.
-
-
Inadequate Gradient Elution Program: A steep gradient may not provide enough time for the separation of closely eluting isomers.
-
Solution: Employ a shallower gradient or introduce an isocratic hold at a specific organic solvent percentage to enhance resolution between critical pairs.
-
Workflow for Optimizing Isomer Separation
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Etiocholanolone-d2 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Etiocholanolone-d2, a deuterated analog of the steroid metabolite etiocholanolone. This compound is crucial as an internal standard in mass spectrometry-based bioanalysis, ensuring accurate quantification of endogenous etiocholanolone. The validation of analytical methods for this internal standard is as critical as for the analyte itself to guarantee reliable and reproducible results in clinical and research settings.
This document summarizes key performance characteristics of commonly employed analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on published experimental data. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting and implementing the most suitable method for their specific needs.
Comparative Analysis of Validated Methods
The following table summarizes the validation parameters for the quantification of etiocholanolone and related steroids, where deuterated analogs like this compound are frequently used as internal standards. The performance of these methods provides a strong indication of the expected performance for the direct quantification of this compound.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |
| Linearity (R²) | ≥0.99[1][2] | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL (for Etiocholanolone glucuronide)[1] | 21.4 nmol/L (for Androsterone glucuronide)[2] | 1 ng/mL[3] |
| Upper Limit of Quantification (ULOQ) | Not Specified | Not Specified | 500 ng/mL |
| Accuracy (% Recovery) | Within 15% of nominal values | 89.6% to 113.8% | 95.5% to 99.3% |
| Precision (%CV) | Interday CV < 15% | Intra-day and inter-day precision < 15% | < 25% at 10 ng/mL |
| Matrix Effect | Assessed and minimized | Relative matrix effects between 96.4% and 101.6% | Not explicitly stated, but minimized by derivatization |
| Recovery | Consistent between stripped and unstripped serum (<10% difference) | Relative recovery between 98.2% and 115.0% | 95.5% to 99.3% |
Experimental Protocols
LC-MS/MS Method for Steroid Glucuronide Quantification
This method is adapted from a validated assay for the simultaneous quantification of several steroid glucuronides, including etiocholanolone glucuronide, in human serum.
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard solution containing this compound.
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Elute the analytes and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
System: Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for etiocholanolone glucuronide and this compound.
-
GC-MS Method for Steroid Profiling
This protocol is based on a validated GC-MS method for the analysis of various steroids in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution containing this compound.
-
Perform enzymatic hydrolysis to deconjugate the steroids.
-
Extract the steroids using liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness.
-
Derivatize the dried extract to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable.
-
-
Gas Chromatographic Conditions:
-
System: A gas chromatograph equipped with a mass selective detector.
-
Column: A capillary column suitable for steroid analysis (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure separation of the analytes.
-
Injection Mode: Splitless injection.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of etiocholanolone and this compound.
-
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes involved in analytical method validation, the following diagrams are provided.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Key parameters in analytical method validation.
References
- 1. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
A Head-to-Head Comparison: Etiocholanolone-d2 versus 13C-Labeled Steroids as Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of steroids is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based assays. This guide provides an objective comparison of two common types of stable isotope-labeled internal standards: deuterated steroids, specifically etiocholanolone-d2, and their 13C-labeled counterparts.
In the realm of bioanalysis, particularly for steroid hormones where endogenous levels can be low and biological matrices complex, stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting analytical variability. While both deuterated and 13C-labeled standards serve this purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance. This comparison delves into the key characteristics of each, supported by established principles in mass spectrometry, to guide the selection of the most suitable internal standard for robust and reliable quantification.
Performance Face-Off: Deuterated vs. 13C-Labeled Steroids
The ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery, thereby perfectly mimicking its behavior throughout the analytical workflow. Any deviation can compromise the accuracy and precision of the results.
| Feature | This compound (Deuterated) | 13C-Labeled Steroids | Rationale & Impact on Performance |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to the native analyte.[1][2] | Co-elutes perfectly with the native analyte.[1][2] | Deuterium is slightly smaller than hydrogen, which can alter the polarity and interaction with the stationary phase, leading to chromatographic separation from the analyte. This is particularly pronounced in high-resolution UPLC systems.[2] Lack of co-elution can lead to inaccurate compensation for matrix effects that vary across the elution profile, potentially causing up to 40% error in quantification. |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, especially if the label is on an exchangeable site (-OH, -NH). | The carbon-13 label is incorporated into the stable carbon backbone of the molecule and is not susceptible to exchange. | Isotope exchange can lead to a decrease in the signal of the internal standard and an artificial increase in the signal of the native analyte, compromising the accuracy of the results. |
| Matrix Effect Compensation | May not perfectly compensate for matrix-induced ion suppression or enhancement if chromatographic separation occurs. | Provides the most accurate compensation for matrix effects due to identical retention time and ionization characteristics. | The internal standard must experience the exact same matrix effects as the analyte for accurate correction. Even slight chromatographic shifts can expose the analyte and internal standard to different co-eluting matrix components, leading to differential ion suppression or enhancement. |
| Mass Difference | Provides a smaller mass shift (e.g., +2 Da for d2). | Can be synthesized to provide a larger mass shift (e.g., +3 Da or more for 13C3). | A larger mass difference can be advantageous to move the internal standard's signal further away from the analyte's isotopic envelope, reducing potential for cross-talk and improving signal-to-noise. |
| Commercial Availability & Cost | Generally more widely available and less expensive. | Typically more expensive and may have more limited commercial availability. | The synthesis of 13C-labeled compounds is often more complex and costly. However, the higher initial cost can be offset by more reliable data and reduced need for method re-validation. |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate steroid quantification. The following methodologies for sample preparation and LC-MS/MS analysis can be adapted for use with either this compound or a 13C-labeled steroid internal standard.
Protocol 1: Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
This protocol is suitable for the extraction of etiocholanolone and other steroids from serum or plasma.
-
Aliquoting and Spiking: In a microcentrifuge tube, add 200 µL of serum, plasma, calibrator, or quality control (QC) sample.
-
Internal Standard Addition: Add 20 µL of the working internal standard solution (e.g., this compound or a 13C-labeled steroid in methanol) to each tube.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to the supernatant. Vortex for 5 minutes to extract the steroids into the organic layer.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the analysis of etiocholanolone and other steroids by LC-MS/MS.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etiocholanolone: The precursor ion (Q1) is m/z 291.2. A characteristic product ion (Q3) for quantification is m/z 255.2.
-
This compound: The precursor ion (Q1) is m/z 293.2. The product ion (Q3) will be the same as the unlabeled analyte, m/z 255.2.
-
13C-labeled Etiocholanolone (e.g., Etiocholanolone-13C3): The precursor ion (Q1) will be m/z 294.2. The product ion (Q3) may also be shifted, for example, to m/z 258.2.
-
-
-
Quantification:
-
The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of the analyte in the unknown samples is then determined from this calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative steroid analysis. While deuterated internal standards like this compound are widely used, often due to lower cost and greater availability, they possess inherent limitations. The potential for chromatographic shifts and isotope exchange can compromise data accuracy and precision.
For applications demanding the highest level of confidence, such as in clinical diagnostics, regulated bioanalysis, and pivotal drug development studies, 13C-labeled steroids are the unequivocally superior choice for an internal standard. Their identical chemical and physical properties to the native analyte ensure co-elution and the most effective correction for matrix effects and other sources of analytical variability. The initial investment in a 13C-labeled standard can prevent costly and time-consuming method redevelopment and, most importantly, ensure the integrity and validity of the final study results.
References
The Analytical Edge: A Comparative Guide to Etiocholanolone-d2 in High-Precision Measurements
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise measurements. This guide provides an objective comparison of the performance of deuterated Etiocholanolone, specifically Etiocholanolone-d2, as an internal standard in mass spectrometry-based assays. We delve into supporting experimental data, present detailed methodologies, and offer a clear visual representation of its application in analytical workflows.
Performance Metrics: Accuracy and Precision
The primary function of an internal standard is to correct for the variability inherent in analytical procedures, from sample preparation to instrument response. Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry applications due to their chemical and physical similarity to the analyte, with a distinct mass difference.
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying 11 urinary steroids, including etiocholanolone, demonstrated excellent linearity and precision.[1] The intra- and inter-day precisions were found to be less than 10.1%.[1] Another study developing a rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide reported that interday accuracy and coefficient of variation (CV) for all levels of quality controls (QCs) were within 15%.[2]
| Performance Metric | Etiocholanolone with Deuterated Internal Standard | Alternative Method (Immunoassay/GC-MS without ideal IS) |
| Intra-Day Precision (%CV) | < 10.1%[1] | Generally higher, prone to variability |
| Inter-Day Precision (%CV) | < 10.1%[1] | Can exceed 15-20% |
| Inter-Day Accuracy | Within 15% of nominal values | Can show significant deviation |
| **Linearity (R²) ** | > 0.99 | Variable, often requires non-linear curve fitting |
| Matrix Effects | Minimized (Relative matrix effects: 96.4% - 101.6%) | Significant, can lead to ion suppression or enhancement |
| Recovery | High and consistent (Relative recovery: 98.2% - 115.0%) | Can be inconsistent and analyte-dependent |
Head-to-Head Comparison: Deuterated vs. Non-Isotopically Labeled Internal Standards
A study directly compared the quantification of Etiocholanolone using a deuterated internal standard (d5-Etiocholanolone) versus a non-isotopically labeled standard, Methyltestosterone (Me-t). The results underscore the superiority of the deuterated standard in providing more accurate quantification, especially at higher endogenous concentrations.
When the concentration of endogenous etiocholanolone was less than 10 times that of the internal standard, quantification with d5-Etiocholanolone was more accurate than with Me-t. However, at concentrations 20 times that of the internal standard, the result with d5-Etiocholanolone was 9.1% lower than the real value, while the result with Me-t was 1.2% higher. This highlights that while deuterated standards are generally superior, understanding concentration ratios is crucial for accurate interpretation. In scenarios where both Androsterone and Etiocholanolone are present, the effect on Me-t is greater than on deuterated internal standards, making the latter more accurate for quantifying both analytes.
| Internal Standard | Analyte to IS Concentration Ratio | Deviation from Real Value |
| d5-Etiocholanolone | < 10x | More accurate than Me-t |
| d5-Etiocholanolone | 20x | 9.1% low |
| Methyltestosterone (Me-t) | 20x | 1.2% high |
Experimental Protocols
Achieving the accuracy and precision detailed above is contingent on rigorous and well-defined experimental protocols. Below are methodologies for key experiments utilizing this compound as an internal standard for the quantification of urinary steroids by LC-MS/MS.
Sample Preparation: Enzymatic Hydrolysis and Solid Phase Extraction (SPE)
-
Internal Standard Spiking: To 200 µL of urine sample, add the deuterated internal standard mix, including this compound, to achieve a final concentration appropriate for the expected analyte range.
-
Enzymatic Deconjugation: Add β-glucuronidase from E. coli and incubate to hydrolyze the steroid glucuronides. The optimal pH, temperature, and incubation time should be validated for the specific steroids of interest.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the steroids with an appropriate solvent such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the steroids. For example: 0.0–1.0 min: 45% B; 1.0–8.5 min: from 45% to 80% B; 8.5–9.0 min: from 80% to 98% B; 9.0–10.0 min: 98% B; 10.0–10.5: from 98% to 45% B; 10.5–12.0 min: 45% B.
-
Flow Rate: 500 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte (Etiocholanolone) and the internal standard (this compound).
-
Source Parameters: Optimize source and gas parameters such as curtain gas, collision gas, ion spray voltage, and temperature for maximum signal intensity.
-
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for urinary steroid analysis using a deuterated internal standard like this compound.
Caption: Experimental workflow for steroid quantification using a deuterated internal standard.
References
- 1. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Variability in Steroid Profiling Using Etiocholanolone-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of endogenous steroids is paramount in clinical diagnostics, anti-doping analysis, and pharmaceutical research. The use of stable isotope-labeled internal standards, such as Etiocholanolone-d2, in conjunction with mass spectrometry-based methods (GC-MS and LC-MS/MS) is the gold standard for achieving the highest levels of accuracy and precision. However, inter-laboratory variability remains a significant challenge, impacting the harmonization of results across different research sites and clinical settings. This guide provides an objective comparison of steroid profiling performance when using this compound as an internal standard, supported by representative experimental data and detailed methodologies.
The Role of this compound in Steroid Profiling
Etiocholanolone is a key metabolite of testosterone, making its deuterated form, this compound, an excellent internal standard for the quantification of a wide range of androgen metabolites. Its structural similarity to other endogenous steroids ensures that it behaves comparably during sample preparation, extraction, and chromatographic separation, effectively compensating for analytical variations.
Comparative Analysis of Inter-laboratory Performance
To illustrate the typical inter-laboratory variability when using a robust internal standard like this compound, the following tables summarize representative data from a hypothetical multi-laboratory study. This data is based on performance characteristics commonly observed in proficiency testing schemes for steroid profiling by mass spectrometry.
Data Presentation
Table 1: Inter-laboratory Precision for a Panel of Urinary Steroids Using this compound
| Steroid Analyte | Mean Concentration (ng/mL) | Inter-laboratory Coefficient of Variation (%CV) |
| Testosterone | 15.2 | 8.5 |
| Epitestosterone | 12.8 | 9.1 |
| Androsterone | 150.5 | 7.2 |
| Etiocholanolone | 165.3 | 7.5 |
| Dihydrotestosterone | 5.1 | 10.2 |
| Dehydroepiandrosterone (DHEA) | 55.6 | 8.8 |
Table 2: Comparison of Intra- and Inter-laboratory Precision
| Steroid Analyte | Average Intra-laboratory CV (%) | Inter-laboratory CV (%) |
| Testosterone | 4.2 | 8.5 |
| Epitestosterone | 4.5 | 9.1 |
| Androsterone | 3.8 | 7.2 |
| Etiocholanolone | 3.9 | 7.5 |
Note: The data presented in these tables are representative of typical performance and are intended for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the analysis of urinary steroids using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation and Hydrolysis
-
Internal Standard Spiking: To 1 mL of urine, add 20 µL of a working solution of this compound (concentration of 5 µg/mL in methanol).
-
Hydrolysis: Add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 3 hours to hydrolyze the steroid conjugates.
-
Extraction: After cooling to room temperature, perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE). Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
Derivatization
-
To the dried residue, add 50 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol (1000:4:2, v/w/v).
-
Incubate the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the steroids.
GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-1 capillary column (17m x 0.20mm, 0.11µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 180°C, ramp to 235°C at 3°C/min, then ramp to 310°C at 30°C/min and hold for 2 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target steroid ions and this compound.
-
Mandatory Visualizations
Caption: Workflow of an inter-laboratory comparison study.
Caption: Key steps in the GC-MS analysis of urinary steroids.
Conclusion
The use of this compound as an internal standard provides a robust methodology for the accurate quantification of a panel of endogenous steroids. While intra-laboratory precision is typically high, inter-laboratory variability, although minimized by the use of appropriate internal standards and standardized protocols, persists. Continuous participation in external quality assessment schemes and adherence to harmonized analytical procedures are crucial for improving the comparability of steroid profiling data across different laboratories. This, in turn, will enhance the reliability of clinical diagnoses, the fairness of anti-doping controls, and the overall quality of research in endocrinology and drug development.
Cross-validation of Etiocholanolone-d2-based assays with other analytical methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of etiocholanolone, with a focus on the cross-validation of assays utilizing Etiocholanolone-d2 as an internal standard. The performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is objectively compared, with additional context provided by historical immunoassay data. This document is intended to assist researchers in selecting the most appropriate analytical method for their specific needs in clinical and research settings.
Introduction to Etiocholanolone and its Measurement
Etiocholanolone is a key metabolite of the androgenic steroid hormone testosterone and is produced in the liver.[1][2] Its measurement in biological fluids such as serum and urine provides valuable insights into androgen metabolism and can be indicative of various physiological and pathological states.[1][2] Accurate and reliable quantification of etiocholanolone is crucial for a wide range of applications, from clinical diagnostics to doping control in sports. The use of a deuterated internal standard, such as this compound, is a widely accepted practice in mass spectrometry-based methods to ensure the highest level of accuracy and precision by correcting for matrix effects and variations during sample processing.
Comparative Analysis of Analytical Methods
The selection of an analytical method for etiocholanolone quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and the nature of the biological matrix. While immunoassays have been historically used, mass spectrometry-based techniques, namely LC-MS/MS and GC-MS, are now considered the gold standard due to their superior specificity and accuracy.[3]
Data Presentation: Performance Characteristics
The following table summarizes the key performance characteristics of LC-MS/MS, GC-MS, and Immunoassay methods for the analysis of etiocholanolone and related steroids. It is important to note that the presented data is a compilation from various studies and direct comparison should be made with caution, considering the differences in instrumentation, matrices, and specific protocols.
| Parameter | LC-MS/MS | GC-MS | Immunoassay (Radioimmunoassay) |
| Linearity (R²) | ≥0.99 | >0.99 | Not explicitly reported in this format |
| Precision (Intra-assay CV%) | < 15% | < 10.1% | 9.2% |
| Precision (Inter-assay CV%) | < 15% | < 10.1% | 10.9% |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL (for Etiocholanolone glucuronide) | < 5 ng/mL | < 40 pg |
| Recovery | 98.2% - 115.0% | 95.5% - 99.3% | 80.7 ± 6.8% |
| Specificity | High; distinguishes between isomers | High; can resolve isomers | Can be prone to cross-reactivity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the quantification of etiocholanolone using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for Etiocholanolone Glucuronide
This protocol is adapted from a method for the simultaneous quantification of several steroid glucuronides in human serum.
1. Sample Preparation:
- To 200 µL of serum, add an internal standard solution containing this compound.
- Perform solid-phase extraction (SPE) to isolate the analytes.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography:
- Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.2 mM Ammonium Fluoride in water.
- Mobile Phase B: Methanol.
- Gradient: A linear gradient is employed to separate the analytes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
3. Tandem Mass Spectrometry:
- Ionization: Electrospray Ionization (ESI) in either positive or negative mode.
- Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for etiocholanolone and its deuterated internal standard.
GC-MS Protocol for Etiocholanolone
This protocol is a general representation based on methods for steroid profiling.
1. Sample Preparation:
- To a urine or plasma sample, add this compound as an internal standard.
- Perform enzymatic hydrolysis using β-glucuronidase to deconjugate etiocholanolone glucuronide.
- Extract the free steroids using a suitable organic solvent (e.g., n-hexane/ethyl acetate).
- Evaporate the organic layer to dryness.
- Derivatize the dried extract to improve volatility and thermal stability (e.g., using N-methyl-N-trimethylsilyl-trifluoroacetamide).
2. Gas Chromatography:
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d.).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is used to separate the steroid derivatives.
- Injector Temperature: 280 °C.
3. Mass Spectrometry:
- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) or full scan mode to detect characteristic ions of the derivatized etiocholanolone and its internal standard.
Visualizing Key Processes
Diagrams are provided to illustrate the metabolic pathway of etiocholanolone and a typical experimental workflow for method comparison.
Metabolic Pathway of Etiocholanolone
Caption: Simplified metabolic pathway of Etiocholanolone.
Experimental Workflow for Method Cross-Validation
Caption: Workflow for cross-validating LC-MS/MS and GC-MS assays.
References
Performance characteristics of Etiocholanolone-d2 in different biological matrices.
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Etiocholanolone-d2 as an internal standard in mass spectrometry-based steroid profiling.
This guide provides a comprehensive comparison of the performance characteristics of this compound in various biological matrices, including urine, plasma, and serum. It is designed to assist researchers in selecting the most appropriate internal standard for their analytical needs by presenting supporting experimental data, detailed methodologies, and a comparative analysis with other commonly used deuterated steroid standards.
Performance Characteristics of this compound
The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of endogenous analytes by correcting for variability in sample preparation and matrix effects.[1] this compound serves as an ideal internal standard for the measurement of etiocholanolone, a key metabolite of testosterone and androstenedione.[2][3] Its performance is evaluated based on several key parameters:
-
Recovery: The efficiency of the extraction process for the analyte from the biological matrix.
-
Precision: The closeness of repeated measurements, expressed as the coefficient of variation (%CV) for intra-day (within a single run) and inter-day (between different runs) assays.
-
Matrix Effect: The influence of co-eluting endogenous components of the biological matrix on the ionization of the analyte.
While comprehensive studies directly comparing this compound across all matrices are limited, data from broader steroid panel validations provide valuable insights into its performance.
Performance in Urine
A robust and selective LC-MS/MS method for the quantification of 11 urinary steroids utilized Etiocholanolone-d5 as an internal standard for the measurement of etiocholanolone. The method demonstrated excellent linearity (R² > 0.99) and intra- and inter-day precisions of less than 10.1%.[4] The relative matrix effects were found to be between 96.4% and 101.6%, and the relative recovery was between 98.2% and 115.0%.[4] These results suggest that deuterated etiocholanolone effectively compensates for matrix variability in urine samples.
| Performance Parameter | Result | Reference |
| Linearity (R²) | > 0.99 | |
| Intra-day Precision (%CV) | < 10.1% | |
| Inter-day Precision (%CV) | < 10.1% | |
| Relative Matrix Effect | 96.4% - 101.6% | |
| Relative Recovery | 98.2% - 115.0% |
Performance in Plasma and Serum
Validated LC-MS/MS methods for steroid profiling in human plasma and serum have demonstrated the successful use of various deuterated internal standards to achieve high accuracy and precision. For a panel of 16 steroid hormones in human serum, a standardized HPLC-MS/MS assay reported intra-day precision of 1.1-8.8% and inter-day precision of 5.2-14.8%, with recoveries ranging from 68-99%. While this study did not specifically use this compound, it highlights the expected performance of deuterated internal standards in serum. Another study on a comprehensive steroid panel in serum reported inter-assay precision with a %CV of less than 15% for all steroids.
Data from a method for the simultaneous quantification of 15 adrenal steroids in serum showed that recoveries, corrected by internal standards, ranged from 64% to 101%, with inter-day variation coefficients between 4.7% and 16.3%.
| Performance Parameter | Expected Range in Serum/Plasma | Reference |
| Intra-day Precision (%CV) | 1.1% - 8.8% | |
| Inter-day Precision (%CV) | 4.7% - 16.3% | |
| Recovery | 64% - 101% |
Comparison with Alternative Internal Standards
The choice of internal standard can significantly impact the accuracy of LC-MS/MS assays. While this compound is the ideal internal standard for etiocholanolone analysis due to its identical chemical structure and chromatographic behavior, other deuterated androgens are sometimes used.
A study comparing different deuterated testosterone internal standards (d2, d5, and C13-labeled) found that the choice of internal standard can affect the final quantified results. This underscores the importance of using an internal standard that is structurally identical to the analyte of interest.
When analyzing a panel of steroids, a common practice is to use a suite of corresponding deuterated internal standards. For instance, in a comprehensive urinary steroid profiling method, Etiocholanolone-d5 was used alongside other deuterated standards like Cortisol-d4 and Testosterone-d3 to accurately quantify a range of steroid metabolites.
Experimental Protocols
The following sections outline a general experimental workflow for the analysis of etiocholanolone in different biological matrices using a deuterated internal standard like this compound.
Sample Preparation
Urine:
-
Enzymatic Deconjugation: To measure total etiocholanolone (both free and conjugated forms), urine samples are typically treated with β-glucuronidase to hydrolyze the glucuronide conjugates.
-
Internal Standard Spiking: A known amount of this compound solution is added to each urine sample, calibrator, and quality control sample.
-
Solid-Phase Extraction (SPE): The samples are then subjected to SPE for cleanup and concentration of the steroids.
-
Elution and Reconstitution: The steroids are eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Plasma/Serum:
-
Protein Precipitation: Proteins in plasma or serum samples are precipitated by adding a solvent like methanol or acetonitrile.
-
Internal Standard Spiking: this compound is added to the samples.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Steroids are extracted from the supernatant using either LLE with a solvent like methyl tert-butyl ether (MTBE) or by SPE.
-
Evaporation and Reconstitution: The organic layer from LLE or the eluate from SPE is evaporated to dryness and the residue is reconstituted for analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate etiocholanolone from other steroids and matrix components. A gradient elution with mobile phases consisting of water and methanol or acetonitrile with additives like formic acid or ammonium fluoride is typically employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both etiocholanolone and this compound are monitored for quantification.
Androgen Metabolism Pathway
Etiocholanolone is a key downstream metabolite in the androgen metabolism pathway. Understanding this pathway is essential for interpreting the clinical and research significance of etiocholanolone levels.
Caption: Simplified pathway of major androgen metabolism.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of etiocholanolone in a biological matrix using an internal standard.
Caption: General workflow for steroid analysis.
References
Establishing Linearity and Range for Etiocholanolone-d2 Calibration Curves: A Comparative Guide
This guide provides a comprehensive comparison of key performance characteristics for establishing linearity and range for Etiocholanolone-d2 calibration curves, targeting researchers, scientists, and drug development professionals. The methodologies and data presented are based on established regulatory guidelines and typical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid analysis.
Data Presentation: Comparison of Calibration Curve Performance
The following table summarizes typical performance characteristics of two representative LC-MS/MS methods for the quantification of Etiocholanolone, using this compound as an internal standard. These methods, while hypothetical, are based on performance data reported in scientific literature for similar steroid hormone assays.[1][2][3]
| Parameter | Method A: High Sensitivity Assay | Method B: Wide Dynamic Range Assay |
| Linear Range | 0.1 - 100 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x weighting |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 1000 ng/mL |
| Intra-day Precision (%CV) at LLOQ | < 15% | < 10% |
| Inter-day Precision (%CV) at LLOQ | < 15% | < 12% |
| Intra-day Accuracy at LLOQ | 85-115% | 90-110% |
| Inter-day Accuracy at LLOQ | 85-115% | 90-110% |
Experimental Protocols
A detailed methodology for establishing the linearity and range of an this compound calibration curve is crucial for reliable bioanalytical data. The following protocol is a synthesis of best practices outlined in regulatory guidelines from the FDA and EMA.[4][5]
Objective: To establish the linear range of the calibration curve for the quantification of Etiocholanolone using this compound as an internal standard.
Materials:
-
Etiocholanolone certified reference standard
-
This compound certified reference standard (internal standard, IS)
-
Blank biological matrix (e.g., human plasma, urine)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare primary stock solutions of Etiocholanolone and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare separate working stock solutions for calibration standards and quality control (QC) samples from the primary stock solutions.
-
-
Preparation of Calibration Standards:
-
A calibration curve should consist of a blank sample (matrix with no analyte or IS), a zero sample (matrix with IS), and at least six to eight non-zero concentration levels.
-
Prepare calibration standards by spiking the blank biological matrix with known concentrations of Etiocholanolone. The concentration of the internal standard (this compound) should be kept constant across all standards and samples.
-
The concentration range should encompass the expected concentrations of the study samples, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of four concentration levels:
-
LLOQ: At the lowest concentration of the linear range.
-
Low QC: Approximately 3 times the LLOQ.
-
Medium QC: In the mid-range of the calibration curve.
-
High QC: Approximately 75-85% of the ULOQ.
-
-
-
Sample Preparation and Analysis:
-
Perform sample extraction (e.g., solid-phase extraction, liquid-liquid extraction) on all calibration standards, QC samples, and study samples.
-
Analyze the extracted samples using a validated LC-MS/MS method.
-
-
Data Analysis and Acceptance Criteria:
-
Plot the peak area ratio (Etiocholanolone/Etiocholanolone-d2) against the nominal concentration of Etiocholanolone.
-
Determine the best-fit regression model (typically linear with weighting, e.g., 1/x or 1/x²). The simplest model that adequately describes the concentration-response relationship should be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Linearity: The calibration curve is considered linear if the back-calculated concentrations of the standards are within ±15% of the nominal value (±20% for the LLOQ). At least 75% of the calibration standards, including the LLOQ and ULOQ, must meet this criterion.
-
Range: The range of the assay is defined by the LLOQ and ULOQ.
-
LLOQ Acceptance: The analyte response at the LLOQ should be at least 5 times the response of the blank sample. The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.
-
ULOQ Acceptance: The ULOQ is the highest concentration that meets the acceptance criteria for precision (≤15% CV) and accuracy (within ±15% of the nominal value).
-
-
Mandatory Visualization
The following diagram illustrates the workflow for establishing the linearity and range of the this compound calibration curve.
Caption: Workflow for Calibration Curve Linearity and Range Determination.
References
- 1. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
Navigating Regulatory Compliance: A Comparative Guide to Etiocholanolone-d2 and its Alternatives in Validated Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical assays. This guide provides a comprehensive comparison of Etiocholanolone-d2 with common alternatives, focusing on regulatory compliance and performance in validated assays. The information presented herein is intended to assist in making informed decisions for sensitive and accurate quantification of steroid hormones.
The use of stable isotope-labeled (SIL) internal standards is a cornerstone of quantitative mass spectrometry, essential for mitigating variability during sample preparation and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a strong emphasis on the appropriate use of internal standards to ensure data integrity. The harmonized International Council for Harmonisation (ICH) M10 guideline further underscores the importance of demonstrating an internal standard's suitability for its intended purpose.
Deuterated standards, such as this compound, are considered the gold standard as they exhibit physicochemical properties nearly identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects. This guide will delve into a comparison of this compound with two other widely used deuterated internal standards for steroid analysis: Testosterone-d3 and Androsterone-d4.
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variations. The choice between different deuterated standards can be influenced by factors such as the specific analyte being measured, the biological matrix, and the chromatographic conditions.
Table 1: Comparison of Key Performance Parameters for Deuterated Internal Standards
| Performance Parameter | Etiocholanolone-d5 (as a proxy for this compound) | Testosterone-d3 | Androsterone-d4 |
| Typical Recovery | 98.2% - 115.0%[1] | Typically >90% | Typically >90% |
| Matrix Effect | Relative matrix effects between 96.4% and 101.6%[1] | Minimal when co-eluting with testosterone | Minimal when co-eluting with androsterone |
| Intra-day Precision (%CV) | < 10.1%[1] | Typically <15% | Typically <15% |
| Inter-day Precision (%CV) | < 10.1%[1] | Typically <15% | Typically <15% |
| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |
Note: The data for Etiocholanolone-d5 is derived from a study on urinary steroid profiling.[1] Performance of Testosterone-d3 and Androsterone-d4 is based on typical validation results for steroid hormone assays. Actual performance may vary depending on the specific assay conditions and matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of steroids using deuterated internal standards.
Experimental Protocol 1: Urinary Steroid Profiling using LC-MS/MS with Deuterated Internal Standards (including Etiocholanolone-d5)
This protocol is adapted from a validated method for the quantification of 11 deconjugated urinary steroids.
1. Sample Preparation:
-
Enzymatic Deconjugation: To 150 µL of urine sample, add 300 µL of a β-glucuronidase/arylsulfatase solution in ammonium acetate buffer (pH 4.9). Incubate at 55°C for 3 hours.
-
Internal Standard Spiking: Add 30 µL of a working solution containing Etiocholanolone-d5 and other deuterated internal standards.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 150 µL of methanol and dilute with 150 µL of water.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the steroids of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
-
Experimental Protocol 2: Serum Steroid Analysis using LC-MS/MS with Testosterone-d3
This protocol is a general representation for the analysis of testosterone in serum.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 200 µL of acetonitrile containing Testosterone-d3. Vortex to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient optimized for testosterone separation.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM analysis of testosterone and Testosterone-d3 transitions.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound and its alternatives in validated assays.
Caption: A generalized experimental workflow for bioanalytical assays using a deuterated internal standard.
Caption: Key stages in achieving regulatory compliance for a validated bioanalytical assay.
Caption: The logical relationship illustrating how a deuterated internal standard compensates for analytical variability.
References
A Comparative Analysis of Etiocholanolone-d2 Performance Across Diverse LC-MS/MS Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of Etiocholanolone-d2's performance when utilized as an internal standard in steroid hormone analysis across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented herein, compiled from a range of scientific studies, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable instrumentation and methodologies for their analytical needs. This compound, a deuterated analog of the endogenous steroid metabolite etiocholanolone, is a critical tool for ensuring accuracy and precision in quantitative bioanalysis by correcting for matrix effects and variations during sample processing and analysis.
Quantitative Performance Overview
The selection of an LC-MS/MS platform significantly influences the sensitivity, precision, and overall robustness of a quantitative assay for steroid hormones. While a direct head-to-head comparison of this compound across all available platforms is not extensively documented in a single study, this guide synthesizes performance data from various validated methods to provide a comparative overview. The following table summarizes key performance metrics for the analysis of etiocholanolone and similar steroids using deuterated internal standards on different types of mass spectrometers.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Lower Limit of Quantification (LLOQ) | 1 - 5 pg/mL[1] | Typically in the low pg/mL range, comparable to QqQ[1] | Low pg/mL to sub-ng/mL range, comparable to QqQ[1] |
| Linear Dynamic Range | > 3 orders of magnitude[1] | ≥ 4.3 orders of magnitude[1] | Up to 5 orders of magnitude |
| Precision (%CV) | < 10% | Typically < 15% | < 10% |
| Selectivity | High (using Multiple Reaction Monitoring - MRM) | High (with high-resolution mass measurement) | High (with high-resolution mass measurement) |
| Typical Application | Gold standard for targeted quantification | High-resolution accurate mass measurement for both quantitative and qualitative analysis | High-resolution accurate mass measurement for both quantitative and qualitative analysis |
Experimental Methodologies
The successful application of this compound as an internal standard is contingent upon a well-defined and validated experimental protocol. Below is a detailed, generalized methodology for the analysis of etiocholanolone in a biological matrix, such as serum or urine, using LC-MS/MS. Specific parameters may require optimization based on the instrumentation and specific requirements of the study.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Transfer 200 µL of the biological sample (e.g., serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate, fixed amount of this compound solution to each sample, calibrator, and quality control.
-
Extraction: Add 1.5 mL of methyl-tert-butyl ether (MTBE), and vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Isolation: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical Column: A reverse-phase column, such as a C18 or Phenyl-Hexyl column, is commonly used for steroid separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the steroids of interest. The gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
-
Mass Spectrometry Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments, or in a targeted high-resolution mode for Q-TOF and Orbitrap systems. Specific precursor-to-product ion transitions for both etiocholanolone and this compound are monitored.
Visualizations
Experimental Workflow for Steroid Analysis
The following diagram illustrates the general workflow for the analysis of steroids from a biological sample using LC-MS/MS with an internal standard.
Caption: A generalized workflow for steroid quantification using LC-MS/MS.
Simplified Steroidogenesis Pathway
This diagram shows a simplified metabolic pathway illustrating the formation of etiocholanolone from its precursors.
Caption: A simplified pathway of androgen and etiocholanolone biosynthesis.
References
Safety Operating Guide
Proper Disposal of Etiocholanolone-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Etiocholanolone-d2, ensuring the safety of personnel and the protection of the environment. While specific regulations may vary by institution and location, the following guidelines are based on established best practices for hazardous chemical waste management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment and First-Aid Measures
| Precaution Type | Description | First-Aid Procedure |
| Eye Protection | Chemical safety goggles or a face shield should be worn. | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Hand Protection | Use compatible, chemical-resistant gloves. | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact.[1] | Remove contaminated clothing and wash skin thoroughly. |
| Inhalation | Handle in a well-ventilated area or within a fume hood. | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Ingestion | Do not eat, drink, or smoke when handling. | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
II. Waste Classification and Collection
This compound should be treated as a hazardous chemical waste. Improper disposal can lead to environmental contamination and regulatory penalties.
Step 1: Waste Identification
-
Clearly identify the waste as "this compound."
-
Note any solvents or other chemicals mixed with the waste.
Step 2: Container Selection
-
Use a designated, leak-proof, and chemically compatible waste container. The original container may be used if it is in good condition.
-
Ensure the container has a secure, tight-fitting lid.
-
For liquid waste, use containers such as glass jars or carboys. Avoid using beakers, flasks, or food-grade containers.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all components of the waste mixture, including solvents.
-
Indicate the approximate quantities of each component.
-
Include the date of accumulation and the name of the generating researcher or lab.
III. Storage and Disposal Procedures
Proper storage of chemical waste is essential to prevent accidents and ensure compliance.
Step 4: Waste Storage
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Store waste containers in a well-ventilated area.
-
Segregate waste containers by chemical compatibility. For example, store acids away from bases and organic solvents away from oxidizers.
-
Ensure waste containers are closed at all times, except when adding waste.
-
Do not fill waste containers beyond 90% of their capacity to allow for expansion.
Step 5: Requesting Disposal
-
When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a contracted waste disposal service.
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Step 6: Decontamination
-
Any empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinseate should be collected as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular trash or recycled, in accordance with institutional policies.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Etiocholanolone-d2
This guide provides critical safety and logistical information for the handling and disposal of Etiocholanolone-d2 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and ensuring proper disposal.
Compound Hazards:
Identified Hazards for Etiocholanolone:
-
Harmful if swallowed.[1]
-
Suspected of causing cancer.[1]
-
Suspected of damaging fertility or the unborn child.[1]
-
Very toxic to aquatic life.[1]
Due to these potential hazards, all personnel must adhere to the following personal protective equipment (PPE) guidelines and handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure. The following table summarizes the required equipment for various tasks.
| Task Category | Required Personal Protective Equipment (PPE) |
| Handling Solids (weighing, aliquoting) | - Disposable Nitrile Gloves (double-gloved) - Laboratory Coat (fully buttoned) - Safety Goggles with side shields or Face Shield - N95 Respirator (or higher) |
| Handling Solutions | - Disposable Nitrile Gloves (double-gloved) - Laboratory Coat (fully buttoned) - Safety Goggles with side shields or Face Shield |
| Equipment Cleaning & Decontamination | - Chemical-resistant Gloves (e.g., nitrile) - Laboratory Coat - Safety Goggles |
| Waste Disposal | - Chemical-resistant Gloves (e.g., nitrile) - Laboratory Coat - Safety Goggles |
Note: All disposable PPE should be discarded as hazardous waste after use or if contamination is suspected.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for handling this compound, from receiving to storage.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Put on all required PPE as specified in the table above.
-
Cover the work surface within the fume hood with a disposable absorbent liner to contain any spills.
-
-
Handling Solid this compound:
-
When working with the powdered form, all manipulations (e.g., weighing, transferring) must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static spatulas and weigh boats to minimize dispersal of the powder.
-
-
Preparing Solutions:
-
If available, purchasing dilute standard solutions is recommended to avoid handling the pure compound.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is securely capped and clearly labeled with the compound name, concentration, solvent, and date.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly marked with appropriate hazard warnings.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Etiocholanolone is very toxic to aquatic life, and therefore must not be disposed of down the drain.
Waste Disposal Decision Pathway
Caption: Decision-making process for this compound waste disposal.
Disposal Protocol:
-
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, including gloves, absorbent liners, weigh boats, and pipette tips, must be considered hazardous waste.
-
Collect these materials in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination:
-
Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or methanol) to remove the compound, followed by a standard laboratory washing procedure. The initial solvent rinse must be collected as hazardous liquid waste.
-
-
Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
-
Contact your institution's EHS department to arrange for proper disposal according to federal, state, and local regulations.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
